2-Amino-3-Bromo-5-Methylpyridine
Description
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Properties
CAS No. |
12782-00-7 |
|---|---|
Molecular Formula |
C16H15NO2S |
Origin of Product |
United States |
Foundational & Exploratory
2-Amino-3-Bromo-5-Methylpyridine CAS number 17282-00-7
An In-Depth Technical Guide to 2-Amino-3-bromo-5-methylpyridine (CAS: 17282-00-7): A Cornerstone Intermediate in Modern Synthesis
Abstract
2-Amino-3-bromo-5-methylpyridine, identified by CAS number 17282-00-7, is a highly functionalized pyridine derivative that has emerged as a cornerstone intermediate in modern organic synthesis. Its unique structural arrangement, featuring adjacent amino and bromo substituents, provides a versatile platform for constructing complex molecular architectures. This guide offers a comprehensive technical overview for researchers, scientists, and drug development professionals. It details the compound's physicochemical properties, explores its strategic reactivity, presents a field-proven protocol for its application in Suzuki-Miyaura cross-coupling reactions, and outlines its significant roles in the development of pharmaceuticals, agrochemicals, and advanced materials. The narrative is grounded in established chemical principles to provide not just procedural steps, but the causal logic behind them, ensuring a blend of technical accuracy and practical insight.
Core Chemical Identity and Physicochemical Properties
2-Amino-3-bromo-5-methylpyridine is a solid, typically appearing as a yellow crystalline powder, valued for its stability and reactivity.[1][2] The strategic placement of the amino group at the C2 position, a bromine atom at C3, and a methyl group at C5 makes it a prized building block in synthetic chemistry.[3][4]
Caption: Structure of 2-Amino-3-bromo-5-methylpyridine.
The key physicochemical properties are summarized below, providing essential data for experimental design and safety assessment.
| Property | Value | Reference(s) |
| CAS Number | 17282-00-7 | [5] |
| Molecular Formula | C₆H₇BrN₂ | [1] |
| Molecular Weight | 187.04 g/mol | [5] |
| Synonyms | 2-Amino-3-bromo-5-picoline, 3-Bromo-5-methylpyridin-2-amine | [1][5] |
| Appearance | Yellow crystalline powder | [1] |
| Melting Point | 73-76 °C (lit.) | [2][6] |
| Purity | ≥ 97% (GC) | [1] |
| Boiling Point | 252.3±35.0 °C (Predicted) | [2] |
| Density | ~1.59 g/cm³ | [6][7] |
The Strategic Importance in Synthetic Chemistry
The synthetic utility of 2-Amino-3-bromo-5-methylpyridine stems from the distinct reactivity of its functional groups.[3] The pyridine core is a prevalent scaffold in biologically active molecules, and the substituents on this compound offer multiple handles for diversification:
-
The Bromine Atom (C3): As a halogen, it is an excellent leaving group, making this position the primary site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the straightforward introduction of aryl, alkyl, alkynyl, and other carbon-based or heteroatom-based fragments.
-
The Amino Group (C2): This group can be a directing group, a nucleophile, or a precursor to other functionalities. It can be acylated, alkylated, or transformed into other groups via diazotization and subsequent Sandmeyer-type reactions, enabling replacement with halogens (Cl, F), hydroxyls, and other moieties.
This dual functionality makes the compound an ideal starting material for building complex molecules, allowing for sequential and regioselective modifications.[4]
Key Synthetic Transformations and Protocols
The most powerful application of this intermediate is in the construction of carbon-carbon bonds, which is fundamental to modern drug discovery.
The Suzuki-Miyaura Coupling: A Field-Proven Protocol
The Suzuki-Miyaura reaction is a Nobel Prize-winning transformation that forges a C-C bond between an organohalide and an organoboron compound, catalyzed by a palladium complex. This reaction is particularly vital for creating biaryl and heteroaryl structures, which are common motifs in pharmaceuticals.
Causality Behind the Protocol:
-
Catalyst: A palladium(0) species is the active catalyst. Pre-catalysts like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] are often used, which generate the Pd(0) species in situ. The catalyst undergoes oxidative addition into the C-Br bond of the pyridine, initiating the cycle.[8][9]
-
Base: A base, such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), is crucial. It activates the boronic acid by forming a more nucleophilic boronate complex, which facilitates the key transmetalation step where the organic group is transferred from boron to the palladium center.[8][9]
-
Solvent System: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is commonly used. The organic solvent solubilizes the pyridine substrate and catalyst, while water helps dissolve the inorganic base and facilitates the formation of the active boronate species.[8]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: This protocol is adapted from methodologies for structurally analogous aminobromopyridines and serves as a robust starting point.[8][10]
-
Reaction Setup: To a flame-dried Schlenk flask, add 2-Amino-3-bromo-5-methylpyridine (1.0 eq.), the desired arylboronic acid (1.2 eq.), and finely ground potassium phosphate (K₃PO₄, 2.5 eq.).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.). Subsequently, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio via syringe (e.g., for a 1 mmol scale reaction, use 4 mL of 1,4-dioxane and 1 mL of water).
-
Reaction Conditions: Place the flask in a pre-heated oil bath and stir the mixture vigorously at 85-95 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired coupled product.
Primary Fields of Application
The versatility of 2-Amino-3-bromo-5-methylpyridine makes it a valuable intermediate across several high-stakes research and development sectors.[1][3]
Caption: Primary application pathways for the title compound.
-
Pharmaceutical Development: This compound is a crucial building block in the synthesis of Active Pharmaceutical Ingredients (APIs).[4] It is particularly noted for its use in developing treatments for neurological disorders.[1][3] Furthermore, the resulting pyridine derivatives often exhibit a wide range of biological activities, including antimicrobial and anti-inflammatory properties.[1]
-
Agrochemical Formulation: In agricultural science, it serves as a key intermediate for creating advanced herbicides and fungicides. Its incorporation into new molecular designs contributes to enhanced crop protection and yield.[1][4]
-
Material Science: The compound is also explored for its potential in developing novel materials. Its unique electronic and structural properties can be leveraged to synthesize specialized polymers and coatings with specific, desirable chemical characteristics.[1][3]
Safety, Handling, and Storage
Proper handling and storage are critical to ensure laboratory safety and maintain the integrity of the compound.
| GHS Hazard Information | |
| Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust.P264: Wash skin thoroughly after handling.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Source:[5]
-
Handling: Use in a well-ventilated area, preferably within a fume hood. Avoid all personal contact, including inhalation of dust.[11] Wear appropriate Personal Protective Equipment (PPE), including a dust mask (N95 or equivalent), chemical safety goggles, and nitrile gloves.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place.[12] For long-term stability, storage at 0-8°C is recommended.[1]
-
Spills: In case of a minor spill, sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[11]
Conclusion
2-Amino-3-bromo-5-methylpyridine (CAS 17282-00-7) is more than just a chemical reagent; it is a strategic enabler of innovation. Its well-defined reactivity, particularly in robust and versatile cross-coupling reactions, provides chemists with a reliable and efficient tool for the synthesis of complex molecular targets. Its proven applicability in pharmaceuticals, agrochemicals, and material science underscores its importance and guarantees its continued relevance in both academic research and industrial development. For any professional engaged in the synthesis of novel functional molecules, a thorough understanding of this compound's potential is key to accelerating discovery.
References
-
2-Amino-3-bromo-5-methylpyridine, CAS No. 17282-00-7 - iChemical. iChemical. [Link]
-
2-Amino-3-bromo-5-methylpyridine | C6H7BrN2 | CID 519380 - PubChem. PubChem, National Center for Biotechnology Information. [Link]
-
2-Amino-3-bromo-5-methylpyridine - NIST WebBook. NIST Chemistry WebBook. [Link]
-
2-AMINO-5-METHYLPYRIDINE FOR SYNTHESIS MSDS CAS-No. - Loba Chemie. Loba Chemie. [Link]
-
2-Amino-3-bromo-5-methylpyridine - NIST WebBook. NIST Chemistry WebBook. [Link]
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. MDPI. [Link]
-
Synthesis of 2-Amino-5-Bromo-3-Iodopyridine - ijssst.info. International Journal of Simulation: Systems, Science and Technology. [Link]
-
2-Amino-5-bromo-3-hydroxypyridine | C5H5BrN2O | CID 11694041 - PubChem. PubChem, National Center for Biotechnology Information. [Link]
-
2-Amino-5-bromo-3-methylpyridine | C6H7BrN2 | CID 137934 - PubChem. PubChem, National Center for Biotechnology Information. [Link]
-
(PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - ResearchGate. ResearchGate. [Link]
-
Synthesis of 2-Amino-5-bromopyridine - ResearchGate. ResearchGate. [Link]
-
Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2... - ResearchGate. ResearchGate. [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. YouTube. [Link]
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- 2. 17282-00-7 | CAS DataBase [m.chemicalbook.com]
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- 6. 2-Amino-3-bromo-5-methylpyridine, CAS No. 17282-00-7 - iChemical [ichemical.com]
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- 12. spectrumchemical.com [spectrumchemical.com]
Technical Characterization Guide: 2-Amino-3-Bromo-5-Methylpyridine
Spectroscopic Data, Analysis, and Experimental Protocols
Executive Summary & Compound Identity
This technical guide provides a comprehensive spectroscopic profile of 2-Amino-3-bromo-5-methylpyridine , a critical intermediate in the synthesis of kinase inhibitors and agrochemicals.
Critical Identity Note: There is a frequent database confusion regarding the CAS registry number for this compound.
-
Correct CAS: 17282-00-7 (2-Amino-3-bromo-5-methylpyridine)[1][2][3]
-
Incorrect/Confused CAS: 17282-04-1 (Often mislabeled in general queries; actually corresponds to 2-Chloro-3-fluoropyridine or other halogenated isomers in some legacy databases).
-
Isomer Alert: Distinguish carefully from 2-Amino-5-bromo-3-methylpyridine (CAS 3430-21-5). The position of the bromine atom (C3 vs. C5) significantly alters the electronic environment and subsequent reactivity (e.g., Suzuki coupling selectivity).
Table 1: Physicochemical Identity
| Property | Specification |
| IUPAC Name | 3-Bromo-5-methylpyridin-2-amine |
| CAS Registry | 17282-00-7 |
| Molecular Formula | C₆H₇BrN₂ |
| Molecular Weight | 187.04 g/mol (Monoisotopic: 185.98 for ⁷⁹Br) |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | 73–76 °C |
| Solubility | Soluble in DMSO, Methanol, Chloroform; Sparingly soluble in Water |
Spectroscopic Profiling
Nuclear Magnetic Resonance (NMR) Spectroscopy
The presence of the electropositive amino group at C2 and the electronegative bromine at C3 creates a distinct push-pull electronic system, making NMR the primary tool for structural validation.
1H NMR Analysis (400 MHz, DMSO-d₆)
Rationale: DMSO-d₆ is preferred over CDCl₃ due to the polarity of the primary amine and to prevent aggregation-induced broadening of the NH₂ signal.
| Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Insight |
| 7.85 | Doublet (d, J ≈ 2.0 Hz) | 1H | H-6 | Most deshielded proton due to proximity to ring Nitrogen. |
| 7.62 | Doublet (d, J ≈ 2.0 Hz) | 1H | H-4 | Shielded relative to H-6; characteristic meta-coupling confirms 3,5-substitution pattern. |
| 6.10 | Broad Singlet (br s) | 2H | -NH₂ | Exchangeable protons. Chemical shift is concentration/temperature dependent. |
| 2.18 | Singlet (s) | 3H | -CH₃ | Methyl group at C5. |
13C NMR Analysis (100 MHz, DMSO-d₆)
Predicted shifts based on substituent additivity rules and experimental correlation for 2-aminopyridines.
| Shift (δ, ppm) | Assignment | Electronic Environment |
| 156.2 | C-2 | Directly attached to -NH₂; highly deshielded. |
| 146.5 | C-6 | Alpha to Nitrogen; deshielded. |
| 140.1 | C-4 | Aromatic CH. |
| 124.8 | C-5 | Attached to Methyl group (ipso). |
| 106.5 | C-3 | Diagnostic Peak: Upfield shift due to ortho shielding effect of the electron-rich amino group, despite Br attachment. |
| 17.2 | -CH₃ | Methyl carbon. |
Mass Spectrometry (MS)
Mass spectrometry provides the definitive "fingerprint" for halogenated compounds due to the natural isotopic abundance of Bromine.
-
Ionization Mode: ESI+ (Electrospray Ionization, Positive mode) or EI (Electron Impact).
-
Isotopic Pattern: The ⁷⁹Br and ⁸¹Br isotopes exist in a nearly 1:1 ratio, resulting in a characteristic "doublet" molecular ion.
Fragmentation Pathway
The fragmentation typically involves the initial loss of the halogen radical or the expulsion of HCN from the pyridine ring.
Figure 1: Proposed EI-MS fragmentation pathway for 2-Amino-3-bromo-5-methylpyridine.
Infrared Spectroscopy (FT-IR)
Analysis typically performed using a KBr pellet or ATR (Attenuated Total Reflectance).
| Wavenumber (cm⁻¹) | Vibration Mode | Assignment |
| 3450, 3320 | ν(N-H) stretch | Primary amine asymmetric/symmetric stretching. |
| 2920, 2850 | ν(C-H) stretch | Methyl group (aliphatic C-H). |
| 1630 | δ(N-H) bend | Scissoring vibration of NH₂. |
| 1580, 1470 | ν(C=C), ν(C=N) | Pyridine ring skeletal vibrations. |
| 1050 | ν(C-Br) | Aryl-Bromide stretch (often coupled with ring modes). |
| 820 | γ(C-H) oop | Out-of-plane bending (indicative of isolated H on ring). |
Experimental Protocols
Synthesis & Purification Workflow
The synthesis generally involves the regioselective bromination of 2-amino-5-methylpyridine (2-amino-5-picoline). The amino group directs the incoming electrophile (Br⁺) to the ortho position (C3).
Figure 2: Synthetic workflow for the regioselective preparation of the target compound.
Quality Control: Impurity Differentiation
A common impurity is the 3,5-dibromo derivative (if over-bromination occurs) or the 5-bromo-3-methyl isomer (if starting material is impure).
-
Differentiation by NMR:
-
Target (3-Br-5-Me): Two doublets (H4, H6).
-
Impurity (3,5-Dibromo): Singlet H4, Singlet H6 (no coupling if para? No, they are meta). Actually, 2-amino-3,5-dibromopyridine shows two doublets (J~2Hz) but lacks the methyl singlet at 2.2 ppm.
-
Isomer (5-Br-3-Me): The methyl peak shifts slightly, and the aromatic coupling constants remain similar, but the chemical shift of C3 vs C5 in 13C NMR is the definitive differentiator.
-
References
-
National Institute of Standards and Technology (NIST). 2-Amino-3-bromo-5-methylpyridine Mass Spectrum (NIST# 136627). NIST Chemistry WebBook, SRD 69.[3] Available at: [Link]
-
PubChem. Compound Summary for CID 519380: 2-Amino-3-bromo-5-methylpyridine (CAS 17282-00-7). National Center for Biotechnology Information. Available at: [Link]
- Li, X., et al. (2016). Synthesis of 2-Amino-5-bromo-3-iodopyridine (Discussion of bromination regioselectivity). International Journal of Simulation Systems, Science & Technology.
Sources
Methodological & Application
Application Note: Suzuki-Miyaura Coupling of 2-Amino-3-Bromo-5-Methylpyridine
Abstract & Strategic Importance
2-Amino-3-bromo-5-methylpyridine (CAS: 17282-00-7) is a high-value pharmacophore, particularly in the synthesis of ALK (Anaplastic Lymphoma Kinase) and ROS1 inhibitors (e.g., structural analogs of Lorlatinib). Its unique substitution pattern presents a "perfect storm" of synthetic challenges: the C3-bromine is sterically crowded by the C2-amino group, and the 2-aminopyridine motif is a potent bidentate ligand capable of poisoning palladium catalysts.
This guide provides two validated workflows to overcome these hurdles:
-
Route A (Direct Coupling): A rapid, atom-economic protocol utilizing sterically demanding phosphine ligands to prevent catalyst deactivation.
-
Route B (Protection Strategy): A high-fidelity, scalable route involving transient acetylation to modulate electronics and eliminate chelation.
Mechanistic Challenges & Solutions
The "Chelation Trap"
The primary failure mode in coupling 2-aminopyridines is the formation of stable, non-reactive Pd(II) complexes. The pyridine nitrogen (
-
Problem:
is sequestered by the substrate before oxidative addition. -
Solution: Use of biaryl monophosphine ligands (Buchwald Ligands) like XPhos or SPhos. These ligands are bulky enough to prevent the formation of bis-pyridine Pd complexes and electron-rich enough to facilitate oxidative addition into the electron-rich C3-Br bond.
Steric & Electronic Mismatch
-
Sterics: The C3 position is flanked by the C2-amine and C4-H.
-
Electronics: The 2-amino group is a strong resonance donor (
), increasing electron density at C3. This makes the C-Br bond less electrophilic, slowing down the oxidative addition step compared to electron-deficient pyridines.
Experimental Protocols
Protocol A: Direct Coupling (High Throughput / Discovery)
Best for: Rapid analog generation, small scale (<1g).
Reagents:
-
Substrate: 2-Amino-3-bromo-5-methylpyridine (1.0 equiv)
-
Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 – 1.5 equiv)
-
Catalyst: XPhos Pd G2 (2–5 mol%) OR Pd(dppf)Cl₂·DCM (5 mol%)
-
Base:
(3.0 equiv)
Procedure:
-
Charge a microwave vial or pressure tube with the aminopyridine (1.0 equiv), boronic acid (1.2 equiv), and finely ground
(3.0 equiv). -
Add XPhos Pd G2 (0.02 equiv). Note: XPhos is preferred over
due to the steric crowding at C3. -
Seal the vessel and purge with Argon/Nitrogen for 5 minutes.
-
Add degassed 1,4-Dioxane/Water (4:1) via syringe to achieve a concentration of 0.1 M.
-
Heat to 90–100°C for 4–12 hours (or 110°C for 30 min in microwave).
-
Workup: Filter through Celite, dilute with EtOAc, wash with brine.
-
Purification: Flash chromatography (DCM/MeOH or Hex/EtOAc).
Protocol B: Acetyl-Protection Route (Process / Scale-Up)
Best for: Difficult substrates, low yields in Route A, or >10g scale.
Step 1: Protection
-
Dissolve 2-Amino-3-bromo-5-methylpyridine in acetic anhydride (
) (excess) or DCM/Pyridine/Acetyl Chloride. -
Heat/Stir until conversion to N-(3-bromo-5-methylpyridin-2-yl)acetamide is complete.
-
Isolate via precipitation or crystallization.
Step 2: Suzuki Coupling
-
Catalyst:
(3 mol%) or Pd(dppf)Cl₂ (3 mol%) -
Base:
or (2.5 equiv) -
Solvent: DME : Water (3:1) or Toluene : EtOH : Water (4:2:1)
-
Conditions: Reflux (90°C) for 16 hours.
-
Rationale: The acetyl group withdraws electron density, facilitating oxidative addition at C3 and preventing N-chelation.
Step 3: Deprotection
-
Treat the crude coupling product with 2M NaOH in MeOH/THF (1:1).
-
Heat at 60°C for 2 hours to cleave the amide.
Data Summary & Optimization Table
| Variable | Standard Condition | Optimized (Difficult Cases) | Why? |
| Ligand | XPhos or SPhos | Bulky ligands prevent substrate chelation and speed up oxidative addition at crowded C3. | |
| Base | Phosphate/Cesium bases improve solubility and transmetallation rates for heteroaromatics. | ||
| Solvent | Toluene/EtOH/H2O | Dioxane/H2O | Higher boiling point and better solubility for polar aminopyridines. |
| Temp | 80°C | 100-110°C | High energy barrier for oxidative addition requires elevated temperature. |
Visualized Workflows
Decision Tree for Method Selection
Caption: Decision matrix for selecting between direct coupling and protection-deprotection strategies based on scale and yield requirements.
Catalytic Cycle & Inhibition Mechanism
Caption: The catalytic cycle illustrates the competition between productive oxidative addition and non-productive catalyst poisoning by the aminopyridine substrate.
References
-
BenchChem. "Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-5-bromo-4-methylpyridine." BenchChem Application Library. Accessed October 2025. Link
-
Rasool, N., et al. (2017). "Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine." Molecules, 22(2), 190. Link
-
Johnson, T. W., et al. (2014).[3] "Discovery of Lorlatinib (PF-06463922), a Macrocyclic Inhibitor of Anaplastic Lymphoma Kinase (ALK) and c-ros Oncogene 1 (ROS1)." Journal of Medicinal Chemistry, 57(11), 4720-4744.[3] Link
-
Billingsley, K., & Buchwald, S. L. (2007). "A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles." Journal of the American Chemical Society.[4][5] Link
-
Sigma-Aldrich. "Product Specification: 2-Amino-3-bromo-5-methylpyridine (CAS 17282-00-7)." Link
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The Strategic Art of C-C and C-N Bond Formation: A Guide to Palladium-Catalyzed Cross-Coupling of 2-Amino-3-Bromo-5-Methylpyridine
Introduction: The Versatility of a Privileged Scaffold
In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical research, the pyridine scaffold holds a position of prominence.[1][2] Among the myriad of functionalized pyridines, 2-Amino-3-Bromo-5-Methylpyridine (CAS 17282-00-7) emerges as a particularly valuable and versatile building block.[2][3] Its unique trifunctional nature—an amino group poised for derivatization, a bromine atom ripe for cross-coupling, and a methyl group influencing electronic properties—renders it a strategic starting material for the construction of complex molecular architectures.[2] This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions utilizing this key intermediate, offering not just protocols, but a rationale for the methodological choices that underpin successful synthesis.
The inherent challenge and opportunity in coupling reactions involving 2-aminopyridine derivatives lie in the potential for the amino group and the pyridine nitrogen to coordinate with the palladium catalyst. This can, in some instances, inhibit the catalytic cycle.[4][5] Therefore, a nuanced understanding of ligand and reagent selection is paramount to achieving high-yield, selective transformations. This document will delve into the mechanistic underpinnings and practical execution of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, providing researchers, scientists, and drug development professionals with a robust framework for their synthetic endeavors.
Suzuki-Miyaura Coupling: Forging Biaryl and Heteroaryl Linkages
The Suzuki-Miyaura reaction stands as a titan in the realm of C-C bond formation, celebrated for its mild conditions and broad functional group tolerance.[6] When applied to 2-Amino-3-Bromo-5-Methylpyridine, it provides a direct route to 2-amino-3-aryl-5-methylpyridines, a common motif in pharmacologically active compounds.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, ligand, and base is critical in navigating this cycle efficiently, especially with a potentially coordinating substrate like an aminopyridine.
Catalytic Cycle of the Suzuki-Miyaura Reaction
Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Protocol: Suzuki-Miyaura Coupling of 2-Amino-3-Bromo-5-Methylpyridine
This protocol is adapted from established procedures for analogous aminobromopyridines and provides a robust starting point for optimization.[6][7]
Materials:
-
2-Amino-3-Bromo-5-Methylpyridine
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a Schlenk flask, combine 2-Amino-3-Bromo-5-Methylpyridine (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (2.5 eq).
-
Inert Atmosphere: Seal the flask and subject it to three cycles of evacuation and backfilling with an inert gas.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq). Subsequently, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio.
-
Reaction: Stir the mixture at 85-95 °C.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.[7]
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
| Arylboronic Acid Partner | Expected Product | Representative Yield (%) |
| Phenylboronic acid | 2-Amino-3-phenyl-5-methylpyridine | ~85 |
| 4-Methylphenylboronic acid | 2-Amino-5-methyl-3-(p-tolyl)pyridine | ~82 |
| 4-Methoxyphenylboronic acid | 2-Amino-3-(4-methoxyphenyl)-5-methylpyridine | ~88 |
| 3-Chlorophenylboronic acid | 2-Amino-3-(3-chlorophenyl)-5-methylpyridine | ~75 |
Yields are based on analogous substrates and serve as a predictive guide.[7]
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a versatile method for the formation of C-N bonds.[8] For a substrate like 2-Amino-3-Bromo-5-Methylpyridine, this reaction opens the door to a diverse array of 3-amino-substituted pyridines.
Navigating the Challenges
The primary challenge in the Buchwald-Hartwig amination of 2-amino-3-bromopyridines is the potential for the substrate's amino group to coordinate with the palladium center, which can hinder the catalytic cycle.[4] The selection of bulky, electron-rich phosphine ligands is crucial to mitigate this issue and promote efficient reductive elimination.[4]
General Workflow for Palladium-Catalyzed Cross-Coupling
Figure 2: A generalized workflow for conducting palladium-catalyzed cross-coupling reactions.
Protocol: Buchwald-Hartwig Amination of 2-Amino-3-Bromo-5-Methylpyridine
This generalized protocol employs a robust catalyst system known for its efficacy with challenging substrates.[1]
Materials:
-
2-Amino-3-Bromo-5-Methylpyridine
-
Amine (primary or secondary)
-
Palladium(II) Acetate [Pd(OAc)₂]
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) or similar biaryl phosphine ligand
-
Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃)
-
Toluene or 1,4-Dioxane (anhydrous)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Catalyst Pre-formation (Optional but Recommended): In a glovebox, stir Pd(OAc)₂ and the phosphine ligand in the reaction solvent for 10-15 minutes.
-
Reaction Setup: To the catalyst mixture, or to a new Schlenk flask under an inert atmosphere, add 2-Amino-3-Bromo-5-Methylpyridine (1.0 eq), the amine (1.2 eq), and the base (1.5 eq).
-
Solvent Addition: Add the anhydrous, degassed solvent.
-
Reaction: Heat the mixture, typically between 80-110 °C, with vigorous stirring.
-
Monitoring: Track the reaction's progress by TLC or LC-MS.
-
Work-up: After cooling, quench the reaction with saturated aqueous ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent in vacuo and purify the residue by column chromatography.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is an efficient method for the formation of C(sp²)-C(sp) bonds, enabling the synthesis of 2-amino-3-alkynyl-5-methylpyridines.[9][10] These products are valuable intermediates for further transformations or as final targets in medicinal chemistry.
Key Mechanistic Steps
The Sonogashira reaction involves a synergistic palladium and copper catalytic cycle. The palladium catalyst facilitates the oxidative addition of the aryl bromide, while the copper co-catalyst activates the terminal alkyne.
Protocol: Sonogashira Coupling of 2-Amino-3-Bromo-5-Methylpyridine
This protocol is based on a study that successfully employed 2-amino-3-bromo-5-methylpyridine as a substrate.[11]
Materials:
-
2-Amino-3-Bromo-5-Methylpyridine
-
Terminal alkyne
-
Palladium(II) trifluoroacetate [Pd(CF₃COO)₂]
-
Triphenylphosphine (PPh₃)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5.0 mol%), and CuI (5.0 mol%).
-
Solvent Addition: Add DMF and stir for 30 minutes.
-
Reagent Addition: Add 2-Amino-3-Bromo-5-Methylpyridine (1.0 eq) and the terminal alkyne (1.2 eq), followed by triethylamine.
-
Reaction: Heat the mixture at 100 °C for 3 hours.[9]
-
Monitoring: Monitor the reaction by TLC.
-
Work-up: After completion, cool the reaction, dilute with water, and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel.
| Terminal Alkyne Partner | Product | Yield (%) |
| Phenylacetylene | 2-Amino-5-methyl-3-(phenylethynyl)pyridine | 93 |
| 4-Ethynyltoluene | 2-Amino-5-methyl-3-(p-tolylethynyl)pyridine | 91 |
| 1-Heptyne | 2-Amino-3-(hept-1-yn-1-yl)-5-methylpyridine | 85 |
| Cyclopropylacetylene | 2-Amino-3-(cyclopropylethynyl)-5-methylpyridine | 88 |
Data obtained from Zhu et al. (2017).[9]
Heck Reaction: A Note on Olefin Coupling
While less commonly reported for this specific substrate, the Heck reaction, which couples aryl halides with alkenes, remains a viable strategy for the synthesis of 3-vinyl-substituted aminopyridines.[12] The reaction typically employs a palladium catalyst and a base, with conditions that can be adapted from general Heck protocols.[12] Researchers exploring this route should consider the potential for side reactions and optimize conditions accordingly.
Conclusion: Enabling Innovation
The palladium-catalyzed cross-coupling of 2-Amino-3-Bromo-5-Methylpyridine is a powerful tool for the synthesis of a diverse range of functionalized pyridine derivatives. A thorough understanding of the underlying reaction mechanisms, coupled with careful selection of catalysts, ligands, and reaction conditions, is essential for achieving high yields and purity. The protocols and insights provided in this guide are intended to empower researchers to confidently and effectively utilize this versatile building block in their pursuit of novel molecules with potential applications in medicine, agriculture, and materials science.
References
-
Perez, F., & Minatti, A. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters, 13(8), 1984–1987. Available at: [Link]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Available at: [Link]
-
Maes, B. U. W., et al. (2020). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances, 10(1), 1-21. Available at: [Link]
-
Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. Available at: [Link]
-
University of California, Berkeley. (2024). Mechanistic investigations of palladium-catalyzed cross-coupling reactions using advanced mass spectrometric methodologies. Available at: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]
-
Semantic Scholar. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Available at: [Link]
-
ResearchGate. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Available at: [Link]
-
ResearchGate. (2025). Structural and Mechanistic Aspects of Palladium‐Catalyzed Cross‐Coupling. Available at: [Link]
-
DSpace@MIT. (n.d.). Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction. Available at: [Link]
-
MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 198. Available at: [Link]
-
University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Available at: [Link]
-
ResearchGate. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available at: [Link]
-
ResearchGate. (n.d.). Coupling scope of palladium-catalyzed 2-amino-3-bromopyridines with various terminal alkynes a. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Available at: [Link]
Sources
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Heck Reaction [organic-chemistry.org]
Application Note: Strategic Utilization of 2-Amino-3-Bromo-5-Methylpyridine in Kinase Inhibitor Design
[1][2]
Executive Summary
In the landscape of modern medicinal chemistry, 2-Amino-3-bromo-5-methylpyridine (CAS 17282-00-7) has emerged as a "privileged structure" precursor.[1][2] Unlike generic pyridine building blocks, this specific isomer offers a unique orthogonal reactivity profile that is critical for synthesizing Imidazo[1,2-a]pyridine scaffolds—a core moiety found in marketed drugs like Zolpidem and Alpidem, and increasingly in next-generation PI3K and GSK-3 inhibitors.[3]
The strategic value of this compound lies in its trisubstituted pattern:
-
C2-Amino Group: A primary nucleophile for heterocyclization.[1][2]
-
C3-Bromo Group: A pre-installed handle for late-stage diversification via transition-metal catalyzed cross-coupling (Suzuki, Sonogashira), which maps to the C8 position of the resulting fused system.[1][3]
-
C5-Methyl Group: A metabolic stability enhancer that maps to the C6 position , often improving lipophilicity and blood-brain barrier (BBB) permeability.[1][3]
This guide details the chemical logic, regiochemical mapping, and validated protocols for transforming this building block into bioactive bicyclic heterocycles.
Chemical Profile & Reactivity Analysis
Physicochemical Properties[1][2][3][4]
-
Molecular Weight: 187.04 g/mol [1]
-
Appearance: Pale yellow to off-white crystalline solid[1][2]
-
Solubility: Soluble in DMSO, DMF, Methanol; sparingly soluble in water.[3]
Orthogonal Reactivity Map
The molecule possesses two distinct reactive centers that allow for sequential functionalization without the need for protecting groups in many cases.[3]
| Site | Chemical Nature | Primary Application |
| Exocyclic Amine (C2) | Hard Nucleophile | Condensation with |
| Endocyclic Nitrogen (N1) | Nucleophile | Initial alkylation site during cyclization mechanisms.[3] |
| C3-Bromine | Electrophile (Aryl Halide) | Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).[1][3] Crucially, this bond remains intact during mild cyclization conditions. |
| C5-Methyl | Steric/Lipophilic Modulator | Increases metabolic stability; blocks oxidative metabolism at the pyridine 5-position.[1][2] |
Structural Evolution & Regiochemistry
Understanding the atom mapping from the pyridine precursor to the fused imidazo[1,2-a]pyridine system is vital for Structure-Activity Relationship (SAR) planning.[1][3]
Regiochemical Mapping Diagram
The following diagram illustrates the transformation of the pyridine ring positions into the fused bicyclic system numbering.
Caption: Regiochemical translation of substituents from the pyridine monomer to the imidazo[1,2-a]pyridine core. The C3-Bromo becomes the C8-handle, critical for PI3K inhibitor design.[1][2]
Validated Experimental Protocols
Protocol A: Synthesis of the Core Scaffold (Cyclization)
Target: Ethyl 8-bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate
Significance: This intermediate is the foundation for many PI3K
Reagents:
-
Ethyl bromopyruvate (1.1 equiv) (or substituted phenacyl bromide for aryl analogs)[3]
-
Ethanol (0.5 M concentration) or DME[3]
-
NaHCO3 (optional, depending on acid sensitivity)[3]
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-amino-3-bromo-5-methylpyridine (10.0 mmol, 1.87 g) in absolute ethanol (20 mL).
-
Addition: Add ethyl bromopyruvate (11.0 mmol, 1.38 mL) dropwise at room temperature. Note: The reaction is exothermic; mild evolution of heat may be observed.[3]
-
Reflux: Heat the reaction mixture to reflux (80°C) for 4–6 hours. Monitor reaction progress via TLC (Hexane:EtOAc 3:1). The starting amine is typically more polar than the cyclized product.[3]
-
Work-up:
-
Cool the mixture to room temperature.
-
Precipitation: Often, the hydrobromide salt of the product precipitates upon cooling.[3] If so, filter the solid.[3][6]
-
Neutralization: Suspend the solid in saturated aqueous NaHCO3 and extract with Ethyl Acetate (3 x 20 mL).
-
Drying: Dry combined organics over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
-
Purification: Recrystallize from Ethanol/Ether or purify via flash column chromatography (SiO2, gradient 0-30% EtOAc in Hexanes).
-
Yield Expectation: 75–85% as a pale solid.
Mechanism Check: The reaction proceeds via N-alkylation of the ring nitrogen (N1) by the
Protocol B: C8-Functionalization via Suzuki-Miyaura Coupling
Target: Introduction of aryl/heteroaryl groups at the C8 position (formerly C3).[1][2] Context: In PI3K inhibitor development, the C8 position often points towards the solvent-exposed region, making it an ideal site for attaching solubilizing groups (e.g., morpholine, piperazine linked via phenyl rings).[3]
Reagents:
-
8-Bromo-6-methylimidazo[1,2-a]pyridine derivative (from Protocol A) (1.0 equiv)[1][2][3]
-
Aryl Boronic Acid (1.2 equiv)[3]
-
2M Aqueous Na2CO3 (2.0 equiv)[3]
-
1,4-Dioxane or DME (degassed)[3]
Step-by-Step Methodology:
-
Inert Atmosphere: Flame-dry a reaction vial and purge with Argon/Nitrogen.
-
Loading: Add the 8-bromo intermediate (1.0 mmol), Aryl Boronic Acid (1.2 mmol), and Pd catalyst (0.05 mmol).
-
Solvent System: Add degassed 1,4-Dioxane (5 mL) and 2M Na2CO3 (1 mL).
-
Reaction: Seal the vial and heat to 90–100°C for 12–16 hours.
-
Work-up: Dilute with water and extract with EtOAc. Wash organics with brine.[1][3]
-
Scavenging: If residual Pd is a concern, treat the organic phase with a metal scavenger (e.g., SiliaMetS® Thiol) for 30 mins.[3]
-
Purification: Flash chromatography.
Case Study: PI3K Inhibitor Development
A pivotal study by Liu et al.[3] (referenced below) demonstrated the utility of this scaffold. By starting with 2-amino-3-bromo-5-methylpyridine , researchers synthesized a library of 2,6,8-trisubstituted imidazo[1,2-a]pyridines.[1][2][3]
-
The Challenge: Achieving high selectivity for the PI3K
isoform while maintaining metabolic stability. -
The Solution:
-
The 6-methyl group (derived from the 5-methyl of the pyridine) filled a specific hydrophobic pocket in the enzyme active site, improving potency.[1][3]
-
The 8-position (derived from the 3-bromo) was used to attach a morpholine-phenyl moiety, which improved solubility and pharmacokinetic properties.[1][2]
-
-
Outcome: Identification of lead compounds with nanomolar IC50 values against PI3K
and significant anti-proliferative activity in breast cancer cell lines (T47D).[3][7]
Troubleshooting & Handling
| Issue | Probable Cause | Corrective Action |
| Low Yield in Cyclization | Incomplete dehydration | Ensure reflux time is sufficient.[1][2] Add a catalytic amount of HBr or use a Dean-Stark trap if water removal is limiting (rare for this system).[1][3] |
| Regioisomers in Suzuki | Protodebromination | Ensure the reaction is strictly oxygen-free.[1][2] Lower temperature or switch to a milder base (K3PO4) if the C8-Br is reducing without coupling.[1][3] |
| Darkening of Starting Material | Oxidation of amine | 2-Amino-3-bromo-5-methylpyridine is light and air-sensitive.[1][2] Store at 2–8°C under inert gas. |
References
-
Synthesis of PI3K Inhibitors: Liu, Y., et al. "Design, synthesis and evaluation of 2, 6, 8-substituted Imidazo[1,2-a]pyridine derivatives as potent PI3Kα inhibitors."[3][7] Bioorganic & Medicinal Chemistry, 2016.[3]
-
General Imidazopyridine Synthesis: Bagdi, A. K., et al. "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines."[3] Chemical Communications, 2013.[3]
-
Regiochemistry of Cyclization: Goel, R., et al. "Regioselective synthesis of imidazo[1,2-a]pyridines: A review."[3] Synthetic Communications, 2012.[3] [3]
-
Chemical Property Data: PubChem Compound Summary for CID 519380 (2-Amino-3-bromo-5-methylpyridine). [3]
Sources
- 1. 2-Amino-5-methylpyridine | 1603-41-4 [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. nbinno.com [nbinno.com]
- 5. Products | Rushi Pharma [rushipharma.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: 2-Amino-3-Bromo-5-Methylpyridine Synthesis
Subject: Optimization of Yield and Purity for CAS 17282-00-7 Target Molecule: 2-Amino-3-bromo-5-methylpyridine Precursor: 2-Amino-5-methylpyridine (2-Amino-5-picoline) Reaction Type: Electrophilic Aromatic Substitution (Regioselective Bromination)
Core Directive: The Optimized Protocol
Executive Summary
The synthesis of 2-Amino-3-bromo-5-methylpyridine is often plagued by over-bromination or the formation of unstable N-bromo intermediates. While traditional elemental bromine (
To improve yield (>85%) and operational simplicity, we recommend the N-Bromosuccinimide (NBS) pathway in Acetonitrile (MeCN) . This method offers superior regiocontrol at the C3 position while minimizing oxidative degradation.
Optimized Experimental Workflow (NBS Route)
Reagents:
-
Substrate: 2-Amino-5-methylpyridine (1.0 eq)
-
Brominating Agent: N-Bromosuccinimide (NBS) (1.05 eq)
-
Solvent: Acetonitrile (MeCN) (anhydrous preferred)
-
Quench: 10% Aqueous Sodium Thiosulfate (
)
Protocol Steps:
-
Dissolution: Dissolve 2-Amino-5-methylpyridine in MeCN (10 mL per gram of substrate) in a round-bottom flask. Ensure complete solubility.
-
Temperature Control: Cool the solution to 0–5°C using an ice/water bath. Critical: Higher temperatures during addition promote N-bromination.
-
Controlled Addition: Add NBS portion-wise over 30–45 minutes. Do not add all at once.
-
Why? Exothermic control prevents localized "hot spots" that lead to poly-brominated impurities.
-
-
Reaction Phase: Allow the mixture to warm to room temperature (20–25°C) and stir for 2–4 hours. Monitor via TLC (Hexane:EtOAc 3:1) or HPLC.[1]
-
Quench & Workup:
Data Comparison: Solvent System Impact
| Solvent System | Yield (Typical) | Purity Profile | Primary Issue |
| MeCN (Recommended) | 85-92% | High | Requires solvent stripping. |
| DMF | 75-80% | Moderate | Difficult to remove solvent completely; product stays in DMF during workup. |
| AcOH / | 60-70% | Low | Formation of HBr salts traps starting material; corrosive. |
| DCM | 70-75% | Moderate | Slower reaction rate; solubility issues for polar substrate. |
Visualizing the Process
Reaction Workflow Diagram
The following diagram outlines the logical flow of the synthesis, highlighting critical control points (CCPs) for yield protection.
Caption: Optimized workflow for NBS-mediated bromination. Red node indicates the Critical Control Point (CCP) for preventing side reactions.
Troubleshooting Guide (FAQ)
Q1: The reaction mixture turned dark red/brown. Is my product ruined?
Diagnosis: This indicates the presence of free molecular bromine (
-
NBS decomposition (old reagent).
-
Lack of radical scavenger (if light exposure occurred). Corrective Action:
-
Immediate: Do not discard. The color often disappears during the Sodium Thiosulfate (
) wash. -
Prevention: Store NBS in the fridge and protect the reaction flask from direct sunlight (wrap in foil) to prevent radical bromination at the methyl group (benzylic bromination).
Q2: I see a new spot on TLC that is less polar than the product. What is it?
Diagnosis: Likely the N-bromo intermediate or a di-bromo impurity.
Mechanism: The amino group (
-
If N-bromo: Stirring longer at room temperature usually facilitates the rearrangement to the C3 position. Adding a catalytic amount of acid (e.g., 1% AcOH) can accelerate this migration.
-
If Di-bromo: You likely used excess NBS or high temperatures. This is irreversible. Recrystallize from Ethanol/Water (9:1) to purify.[1][2][3][4]
Q3: My yield is low (<50%) and the product is stuck in the aqueous layer.
Diagnosis: Solubility / pH issue. Root Cause: Pyridines are basic. If the workup is too acidic, the product stays protonated (pyridinium salt) in the water phase. Corrective Action:
-
Ensure the aqueous layer is neutralized to pH 8–9 using saturated Sodium Bicarbonate (
) or dilute NaOH before extraction with Ethyl Acetate. The free base is organic-soluble; the salt is not.
Troubleshooting Logic Tree
Use this decision tree to diagnose yield issues in real-time.
Caption: Diagnostic logic for common synthesis failures. Follow the path based on your observation.
References & Grounding
-
Regioselectivity of Aminopyridine Bromination:
-
Source: NBS in polar aprotic solvents favors ortho-bromination (C3) when C5 is blocked.
-
Citation:Canibano, V. et al. "Synthesis of 2-amino-3-bromo-5-methylpyridine." Synthesis 2001. (Validated via general reactivity patterns of aminopyridines).
-
-
Compound Data & Safety:
-
Alternative Protocols (Br2/HBr):
-
Source: Patent literature often cites HBr/Br2 methods for scale-up, though lower yielding on bench scale.
-
Reference:US Patent 4033975A (Process for pyridine derivatives).
-
Disclaimer: This guide is intended for qualified research personnel. Always review the Safety Data Sheet (SDS) for 2-Amino-5-methylpyridine and NBS before handling. NBS is a skin irritant and lachrymator.
Sources
- 1. 5-Amino-2-methylpyridine | High Purity | For R&D Use [benchchem.com]
- 2. environmentclearance.nic.in [environmentclearance.nic.in]
- 3. Preparation method of 2-amino-5-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]
- 4. EP0530524A1 - Method of producing 2-amino-3-nitro-5-halogenopyridine - Google Patents [patents.google.com]
- 5. nbinno.com [nbinno.com]
- 6. Page loading... [guidechem.com]
Technical Support Center: Bromination of 2-Amino-5-Methylpyridine
The following Technical Support Guide is designed for researchers and process chemists working with the bromination of 2-amino-5-methylpyridine. It prioritizes troubleshooting, impurity identification, and mechanistic understanding.
Status: Active Subject: Regioselectivity, Impurity Profiling, and Troubleshooting for Electrophilic Bromination Audience: Medicinal Chemists, Process Development Scientists
Core Directive: The Isomer Check
STOP AND VERIFY BEFORE PROCEEDING A common source of failure in this synthesis is substrate isomer confusion.
-
Substrate: 2-Amino-5 -methylpyridine (2-Amino-5-picoline).
-
Primary Product: 2-Amino-3 -bromo-5-methylpyridine.[1][2][3]
-
Impossible Product: You cannot make 2-amino-5-bromo-3-methylpyridine from this starting material.[1] The 5-position is blocked by the methyl group. If you require the 5-bromo product, you must start with 2-amino-3-methylpyridine.
Diagnostic Flowchart: Troubleshooting Your Reaction
Use this logic tree to identify the specific failure mode based on your experimental observations (Color, LC-MS, or NMR data).
Caption: Decision tree for diagnosing reaction failures based on physical and spectral evidence.
Technical Analysis: Impurity Profile
The amino group at position 2 is a strong activator (ortho/para director). The methyl group at position 5 is a weak activator.
Reaction: Electrophilic Aromatic Substitution (EAS)[4]
-
Mechanism: The 3-position is ortho to the strong -NH2 donor and meta to the -CH3 group. This is the most nucleophilic site.
Detailed Side Product Table
| Component | Structure Description | Origin/Causality | Detection (LC-MS/NMR) | Remediation |
| Target Product | 3-Bromo-5-methyl | Main Reaction | M+ (187/189) 1:1 ratio | N/A |
| Impurity A (Major) | 3,6-Dibromo -5-methyl | Over-bromination. Excess reagent attacks the 6-position (ortho to N, but activated by NH2 para-effect). | M+ (265/267/269) 1:2:1 ratio. | Strict stoichiometry (0.95 eq). Slow addition. |
| Impurity B (Critical) | 5-(Bromomethyl )pyridine | Radical Substitution. Occurs if light is present or non-polar solvents (CCl4) are used with NBS. | NMR: Shift of methyl singlet (~2.2 ppm) to methylene singlet (~4.4 ppm). | Protect from light. Use polar solvents (DMF/MeCN). |
| Impurity C (Visual) | Azo-dimers / Tars | Oxidation. Amino-pyridines are sensitive to air oxidation, forming colored diazo species. | Dark color. Broad signals in NMR. | Run under Nitrogen/Argon. Keep cold (<5°C). |
| Impurity D (False Positive) | HBr Salt | Salt Formation. The basic pyridine nitrogen is protonated by HBr byproduct. | Insoluble solid. NMR shows downfield shifts. | Wash solid with sat. NaHCO3 to freebase. |
Optimized Experimental Protocol
Method: N-Bromosuccinimide (NBS) in Acetonitrile (MeCN) or DMF.
Why this method? NBS provides a controlled source of electrophilic bromine (
Step-by-Step Procedure
-
Setup: Charge a 3-neck round bottom flask with 2-amino-5-methylpyridine (1.0 equiv) and Acetonitrile (10-15 volumes).
-
Note: DMF can be used for higher solubility, but MeCN allows for easier workup.
-
-
Cooling: Cool the solution to 0–5 °C using an ice bath.
-
Critical: Low temperature suppresses the formation of Impurity A (Dibromo) and Impurity C (Oxidation).
-
-
Addition: Dissolve NBS (1.0 equiv) in Acetonitrile (5 volumes). Add this solution dropwise over 30–60 minutes.
-
Troubleshooting: Do not add solid NBS directly. High local concentration causes dibromination.
-
Light Protection: Wrap the flask in aluminum foil to prevent radical side-chain bromination (Impurity B).
-
-
Reaction: Stir at 0–5 °C for 1 hour, then allow to warm to room temperature (20–25 °C) for 2 hours. Monitor by HPLC/TLC.
-
Workup (Crucial for Salt Removal):
Frequently Asked Questions (FAQs)
Q1: Why did I get a mixture of monobromo and dibromo products even with 1.0 equivalent of NBS? A: This is a mixing issue. If NBS is added too quickly or as a solid, local regions of the solution have a high [NBS]/[Substrate] ratio, leading to the second bromination event before the bulk solution reacts. Solution: Dissolve NBS and add it slowly via an addition funnel.
Q2: My product is a dark purple solid, but the literature says it should be yellow/white. Is it ruined? A: Not necessarily. Aminopyridines oxidize easily to form highly colored "azo" type impurities even at trace levels (ppm). The bulk material might still be pure. Solution: Recrystallize from ethanol/water or perform a silica plug filtration to remove the colored polar impurities.
Q3: Can I use elemental Bromine (
Q4: I see a new peak in the aliphatic region of my NMR at 4.4 ppm. What is it? A: This is the benzylic bromide (Impurity B). You likely exposed the reaction to light or used a non-polar solvent which favored the radical mechanism over the ionic mechanism.
References
-
Regioselective Bromination of 2-Amino-picolines
-
Synthesis Protocols & Safety
-
Mechanistic Insight (NBS vs Br2)
-
BenchChem Protocols. "Regioselective Bromination of 2-amino-4-methylpyridine using N-Bromosuccinimide." (Analogous chemistry demonstrating NBS selectivity).
-
-
General Pyridine Halogenation Reviews
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 2-Amino-3-bromo-5-methylpyridine | C6H7BrN2 | CID 519380 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Amino-3-bromo-5-methylpyridine [webbook.nist.gov]
- 4. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 5. US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]
- 6. Page loading... [wap.guidechem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. reddit.com [reddit.com]
- 9. echemi.com [echemi.com]
- 10. 2-Amino-5-bromo-4-methylpyridine | C6H7BrN2 | CID 817695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. heteroletters.org [heteroletters.org]
Overcoming challenges in Suzuki coupling with 2-Amino-3-Bromo-5-Methylpyridine
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and practical solutions for the Suzuki-Miyaura cross-coupling of 2-Amino-3-Bromo-5-Methylpyridine. The unique electronic and steric properties of this substrate can present specific challenges, and this center is structured to address these issues directly, ensuring your path to successful synthesis is clear and efficient.
Section 1: Understanding the Substrate-Specific Challenges
The Suzuki coupling of 2-Amino-3-Bromo-5-Methylpyridine is a powerful transformation for the synthesis of complex molecules. However, the inherent properties of this substrate, namely the presence of an amino group at the 2-position and a methyl group at the 5-position on the pyridine ring, introduce a set of predictable yet manageable challenges. The primary hurdles include:
-
Catalyst Inhibition and Deactivation: The lone pair of electrons on the nitrogen of the 2-amino group can coordinate strongly to the palladium catalyst. This coordination can lead to the formation of inactive or less active catalyst species, effectively poisoning the catalyst and stalling the reaction.[1]
-
Reduced Reactivity: The electron-donating nature of both the amino and methyl groups increases the electron density of the pyridine ring. This can make the C-Br bond less susceptible to oxidative addition by the palladium(0) catalyst, which is the rate-determining step in many Suzuki couplings.[2]
-
Competing Side Reactions: Like many cross-coupling reactions, this transformation is susceptible to side reactions such as protodeboronation of the boronic acid, homocoupling of the boronic acid, and dehalogenation of the starting material.[3]
This guide will provide a systematic approach to overcoming these challenges through a series of frequently asked questions and detailed troubleshooting protocols.
Section 2: Troubleshooting Guide & FAQs
This section is formatted in a question-and-answer style to directly address the most common issues encountered during the Suzuki coupling of 2-Amino-3-Bromo-5-Methylpyridine.
Q1: My reaction shows low or no conversion of the starting material. What are the likely causes and how can I fix it?
A1: Low to no conversion is a frequent issue and often points to problems with the catalytic cycle. The primary culprits are typically related to the catalyst system and reaction setup.
-
Catalyst Inhibition: As mentioned, the 2-amino group is a prime suspect for catalyst inhibition. The lone pair on the nitrogen can bind to the palladium center, preventing it from participating in the catalytic cycle.
-
Solution: Employ bulky, electron-rich phosphine ligands. Ligands like SPhos, XPhos, or even trialkylphosphines can shield the palladium center, making it more difficult for the aminopyridine to coordinate.[4] These ligands also promote the oxidative addition and reductive elimination steps.
-
-
Inefficient Catalyst Activation: If you are using a Pd(II) precatalyst, it may not be efficiently reduced to the active Pd(0) species in the presence of the aminopyridine.
-
Solution: Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a modern palladium precatalyst (e.g., a Buchwald G3 or G4 precatalyst) that is designed for facile activation.[5]
-
-
Oxygen Contamination: Inadequate degassing of your reaction mixture can lead to the oxidation of the active Pd(0) catalyst to inactive Pd(II) species. Oxygen can also promote the homocoupling of the boronic acid.
-
Solution: Ensure rigorous degassing of your solvent and the reaction mixture. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period or by using several freeze-pump-thaw cycles.[6]
-
Q2: I am observing a significant amount of dehalogenated product (2-Amino-5-Methylpyridine). How can I minimize this side reaction?
A2: Dehalogenation, the replacement of the bromine atom with a hydrogen atom, is a common side reaction in Suzuki couplings, particularly with electron-rich or N-heterocyclic halides.[3]
-
Mechanism of Dehalogenation: This side reaction is often mediated by a palladium-hydride (Pd-H) species. This species can arise from the reaction of the palladium complex with the base, solvent, or trace amounts of water. Reductive elimination of the Ar-Pd-H intermediate yields the dehalogenated product.
-
Troubleshooting Strategies:
-
Choice of Base: While a base is necessary to activate the boronic acid, some bases are more prone to generating Pd-H species. Strong alkoxide bases should generally be avoided. Weaker inorganic bases like K₂CO₃ or Cs₂CO₃, or phosphate bases like K₃PO₄, are often better choices.[3]
-
Ligand Selection: The use of bulky, electron-rich ligands can accelerate the desired cross-coupling pathway, thereby outcompeting the dehalogenation side reaction.
-
Solvent Purity: Ensure you are using high-purity, anhydrous solvents. Some solvents, especially alcohols, can act as hydride sources. Aprotic solvents like dioxane, THF, or toluene are generally preferred.[3]
-
Q3: My reaction is producing a lot of homocoupled biaryl product from the boronic acid. What is causing this and how can I prevent it?
A3: Homocoupling of the boronic acid is another common side reaction that consumes your nucleophile and complicates purification.
-
Cause of Homocoupling: This side reaction is primarily promoted by the presence of oxygen in the reaction mixture.[5] It can also be exacerbated by the use of a Pd(II) precatalyst that is not efficiently reduced to Pd(0), as the remaining Pd(II) can catalyze the homocoupling pathway.
-
Prevention Strategies:
-
Rigorous Degassing: As with catalyst deactivation, the most effective way to prevent homocoupling is to meticulously remove all oxygen from the reaction system.[5][6]
-
Use of a Pd(0) Source: Starting with a Pd(0) catalyst can sometimes reduce the amount of homocoupling, as it bypasses the initial reduction step where Pd(II) species might persist.
-
Control of Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) is common, but a large excess can sometimes lead to more homocoupling.
-
Q4: I am struggling with protodeboronation of my boronic acid. What conditions favor this side reaction and how can I avoid it?
A4: Protodeboronation is the cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond. This is particularly problematic with electron-deficient or some heteroaryl boronic acids.[4][7]
-
Contributing Factors: This side reaction is often catalyzed by the base and accelerated by the presence of water.[7]
-
Mitigation Approaches:
-
Use of Boronic Esters: Boronic esters, such as pinacol esters, are generally more stable towards protodeboronation than their corresponding boronic acids.[8]
-
Anhydrous Conditions: If protodeboronation is a major issue, consider running the reaction under anhydrous conditions with a base like K₃PO₄.
-
Milder Base: In some cases, a milder base like KF can be effective in promoting the Suzuki coupling while minimizing protodeboronation.[8]
-
Section 3: Optimized Experimental Protocol
This protocol is a robust starting point for the Suzuki coupling of 2-Amino-3-Bromo-5-Methylpyridine, based on successful procedures for analogous substrates.[9][10]
Materials:
-
2-Amino-3-Bromo-5-Methylpyridine (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium phosphate (K₃PO₄) (2.5 eq)
-
Anhydrous 1,4-dioxane
-
Degassed water
-
Schlenk flask and inert gas line (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add 2-Amino-3-Bromo-5-Methylpyridine, the arylboronic acid, and potassium phosphate.
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst. Then, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., for a 1 mmol scale reaction, use 4 mL of dioxane and 1 mL of water).
-
Reaction: Stir the reaction mixture vigorously and heat to 85-95 °C in a preheated oil bath.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 12-18 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst and inorganic salts.
-
Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Section 4: Visualizing the Process and Key Relationships
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common issues.
Section 5: Summary of Recommended Conditions
| Parameter | Recommendation | Rationale |
| Catalyst | Pd(PPh₃)₄ or a Pd(II) source with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) | Pd(0) is the active species. Bulky ligands prevent catalyst inhibition by the 2-amino group and promote key steps in the catalytic cycle.[4] |
| Base | K₃PO₄ or K₂CO₃ | Effective in activating the boronic acid for transmetalation while being less prone to causing dehalogenation compared to stronger bases.[3][10] |
| Solvent | Anhydrous 1,4-Dioxane/Water (4:1) | A polar aprotic solvent system that facilitates the dissolution of both organic and inorganic reagents. Water is crucial for activating the boronic acid with the base. |
| Temperature | 85-110 °C | Provides sufficient thermal energy to overcome the activation barriers of the catalytic cycle, especially the potentially sluggish oxidative addition step. |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent oxidation and deactivation of the Pd(0) catalyst and to minimize oxygen-promoted side reactions like homocoupling.[6] |
References
-
MDPI. (2019). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 24(15), 2792. Retrieved from [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). Retrieved from [Link]
- Nishida, M., & Tagata, T. (n.d.). Palladium Charcoal-Catalyzed Suzuki-Miyaura Coupling and Iridium-Catalyzed Aromatic C-H Borylation. Koei Chemical Co., Ltd.
-
Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction? r/chemistry. Retrieved from [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Retrieved from [Link]
-
MDPI. (2019). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 24(15), 2792. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Retrieved from [Link]
-
ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction? Retrieved from [Link]
-
Reddit. (2024). Struggling with Suzuki Reaction. r/Chempros. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
ResearchGate. (n.d.). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Retrieved from [Link]
-
MDPI. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(16), 4983. Retrieved from [Link]
-
ResearchGate. (2024). Aminative Suzuki-Miyaura coupling. Retrieved from [Link]
-
Reddit. (2020). What is the proper way to set up a suzuki coupling? r/chemistry. Retrieved from [Link]
-
ResearchGate. (2025). K3PO4-catalyzed carboxylation of amines to 1,3-disubstituted ureas: A mechanistic consideration. Retrieved from [Link]
-
Academia.edu. (n.d.). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Retrieved from [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros. Retrieved from [Link]
-
ResearchGate. (n.d.). The proposed dual roles of K3PO4 (i and ii) in the coupling reactions... Retrieved from [Link]
-
Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. (n.d.). Retrieved from [Link]
-
Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Mesylates. (2012). ACS Publications. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. (2018). National Center for Biotechnology Information. Retrieved from [Link]
-
PubMed. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (2005). Suzuki-Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
Optimizing reaction conditions for 2-Amino-3-Bromo-5-Methylpyridine
Technical Support Center: Optimization of 2-Amino-3-Bromo-5-Methylpyridine Synthesis
Topic: Reaction Optimization & Troubleshooting Guide Target Molecule: 2-Amino-3-bromo-5-methylpyridine CAS Registry Number: 17282-00-7 Audience: Medicinal Chemists, Process Chemists, R&D Scientists
Executive Summary & Core Chemistry
The Challenge: Synthesizing 2-Amino-3-bromo-5-methylpyridine requires precise regiocontrol. The starting material, 2-amino-5-methylpyridine (2-amino-5-picoline), contains two directing groups:
-
Amino Group (-NH₂ at C2): Strong ortho/para director.
-
Methyl Group (-CH₃ at C5): Weak ortho/para director.
The Solution: The C5 position is blocked by the methyl group. The amino group strongly activates the C3 position (ortho). While the methyl group activates C4 and C6, the electronic influence of the amino group dominates, making C3 the nucleophilic "hotspot." However, over-bromination and N-bromination (formation of N-Br species) are common pitfalls that reduce yield.
The "Golden Path" Protocol
This protocol is designed for high regioselectivity and ease of purification.
Reagents:
-
Substrate: 2-Amino-5-methylpyridine (1.0 equiv)
-
Brominating Agent: N-Bromosuccinimide (NBS) (1.05 equiv)
-
Solvent: Acetonitrile (MeCN) or DMF (anhydrous preferred)
-
Temperature: 0°C to Room Temperature (RT)
Step-by-Step Methodology:
-
Dissolution: Dissolve 2-amino-5-methylpyridine in Acetonitrile (10 mL/g). Ensure the solution is homogeneous.
-
Temperature Control: Cool the reaction vessel to 0–5°C using an ice bath. Reason: Lower temperature suppresses N-bromination and prevents exotherms that lead to tars.
-
Addition: Add NBS portion-wise over 30–60 minutes. Do not dump all at once.
-
Visual Check: The solution may turn orange/red transiently. This should fade as the reaction consumes the active bromine species.
-
-
Reaction: Allow the mixture to warm to Room Temperature (20–25°C) and stir for 2–4 hours.
-
Monitoring: Check via TLC (EtOAc:Hexane 3:7) or HPLC. Look for the disappearance of the starting material (Rf ~0.3) and the appearance of the product (Rf ~0.5).
-
Workup (Critical):
-
Concentrate the solvent under reduced pressure.
-
Resuspend the residue in EtOAc.
-
Wash: Wash with saturated NaHCO₃ (to neutralize HBr and succinimide) followed by water and brine.
-
Dry: Dry over Na₂SO₄, filter, and concentrate.
-
-
Purification: Recrystallization from Ethanol/Water or column chromatography if high purity (>98%) is required.
Troubleshooting Guide (FAQ)
Q1: My reaction mixture turned dark black/tarry. What happened?
Diagnosis: Thermal runaway or oxidation. Fix:
-
Control the Exotherm: You likely added NBS too fast or at too high a temperature. The amino group is sensitive to oxidation. Always add NBS at 0°C.
-
Light Sensitivity: NBS reactions can be radical-initiated by light. While this is an ionic mechanism, protecting the flask with foil can sometimes reduce radical side-reactions (benzylic bromination at the methyl group).
Q2: I see a new spot on TLC, but after workup, I recovered the starting material.
Diagnosis: You formed the N-bromo intermediate . Explanation: Kinetic control favors attack at the Nitrogen (N-Br). Thermodynamic control favors the Carbon (C3-Br). Fix:
-
Extend Reaction Time: The N-Br species often rearranges to the C-Br product over time.
-
Acid Catalysis: Adding a catalytic amount of acetic acid (5-10 mol%) can facilitate the rearrangement of the N-bromo species to the ring-brominated product.
Q3: The yield is very low, but the crude NMR looks clean.
Diagnosis: Product loss during aqueous workup due to salt formation. Explanation: Pyridines are basic. The byproduct of the reaction is Succinimide and HBr. Your product might be trapped as the hydrobromide salt in the aqueous layer. Fix:
-
pH Adjustment: Ensure the aqueous layer is basic (pH > 8) using NaHCO₃ or NaOH before extraction. This frees the free base amine into the organic layer.
Q4: How do I distinguish the 3-bromo product from the 4-bromo or 6-bromo isomers?
Diagnosis: Regioselectivity verification. Fix: Use 1H NMR .
-
Target (3-bromo): You will see two aromatic protons.
-
H6: Doublet (or broad singlet) ~7.8–8.0 ppm (Deshielded by Ring N).
-
H4: Doublet ~7.5 ppm (Couples with H6 or Methyl).
-
Key Feature: You lose the H3 signal (which is usually upfield in the starting material).
-
-
Isomer (6-bromo): Unlikely, but H3 and H4 would show ortho coupling (J ~8 Hz).
Visual Workflows
Figure 1: Synthetic Pathway & Mechanism
This diagram illustrates the conversion and the critical rearrangement step.
Caption: Reaction pathway showing the potential N-bromo kinetic trap and the desired C3-bromination.
Figure 2: Troubleshooting Decision Tree
Use this logic flow to resolve low yields or impurities.
Caption: Logic tree for diagnosing common synthetic failures.
Comparative Data: Reagents & Solvents
| Parameter | Recommended Condition | Alternative | Notes |
| Solvent | Acetonitrile (MeCN) | DMF, DCM | MeCN is polar enough to solubilize reagents but allows easy workup. DMF is good but hard to remove. |
| Bromine Source | NBS (1.05 eq) | Br₂ / Acetic Acid | Br₂ is harsh and difficult to control on small scale (<10g). Use NBS for precision. |
| Temperature | 0°C → 25°C | -10°C → 0°C | Keep it cold initially. Heating (>40°C) promotes side reactions. |
| Reaction Time | 2 - 4 Hours | Overnight | Prolonged stirring is usually unnecessary if conversion is complete. |
References & Validation
-
Compound Identification: 2-Amino-3-bromo-5-methylpyridine (CAS: 17282-00-7).[1][2][3] National Institute of Standards and Technology (NIST).[3]
-
Synthetic Methodology (General Pyridine Bromination): "Regioselective Bromination of 2-Amino-4-methylpyridine using N-Bromosuccinimide." BenchChem Protocols.[4] (Adapted for 5-methyl isomer).[1]
-
Reagent Properties: Sigma-Aldrich Product Sheet for CAS 17282-00-7.
-
Mechanistic Insight: "Regioselectivity in free radical bromination of unsymmetrical dimethylated pyridines." Tetrahedron Letters (2014). (Provides context on methyl group reactivity vs ring bromination).
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 2-Amino-3-bromo-5-methylpyridine and NBS before handling.
Sources
Stability issues of 2-Amino-3-Bromo-5-Methylpyridine under reaction conditions
CAS: 17282-00-7 Formula: C₆H₇BrN₂ MW: 187.04 g/mol [1][2]
Introduction: The "Dual Personality" of ABMP
2-Amino-3-Bromo-5-Methylpyridine (ABMP) is a critical heterocyclic building block, widely used in the synthesis of kinase inhibitors and agrochemicals.[2] Its utility stems from its dense functionalization:
-
C2-Amino Group: A nucleophile and directing group, but also a catalyst poison.
-
C3-Bromo Group: The site for cross-coupling, sterically crowded by the adjacent amino group (the "ortho-effect").
-
C5-Methyl Group: Provides electronic stabilization but increases lipophilicity.
The Core Challenge: The proximity of the amino and bromo groups creates a "chelation trap" for transition metals. Without specific protocols, this molecule will deactivate palladium catalysts or undergo rapid oxidative degradation.[3]
Troubleshooting Guides & FAQs
Module 1: Storage & Handling (The "Black Tar" Issue)
Q: My bright yellow ABMP powder has turned dark brown/black after two weeks. Is it still usable? A: The color change indicates surface oxidation of the electron-rich amino group, likely forming azo-dimers or N-oxides.
-
Diagnosis: Run a TLC (50% EtOAc/Hexane). If the baseline spot (black) is <5%, the bulk material is likely intact.
-
Recovery: Dissolve in minimal hot ethanol, treat with activated charcoal, filter while hot, and recrystallize.
-
Prevention: This compound is light and air-sensitive . Store at 2–8°C under Argon/Nitrogen in amber vials.
Q: Can I store ABMP in solution? A: No. In solution (especially chlorinated solvents like DCM or Chloroform), the C2-amine can slowly displace the C3-bromide (intermolecular self-alkylation) or undergo photolytic debromination.[3] Always store as a solid.
Module 2: Cross-Coupling Reactions (The "Stalled Reaction")
Q: My Suzuki coupling (ABMP + Aryl Boronic Acid) stalls at 20% conversion. Adding more catalyst doesn't help. A: You are experiencing Catalyst Poisoning via the "N-N Chelation Effect." The free amino group (N2) and the pyridine nitrogen (N1) can bidentate bind to the Palladium, forming a stable, inactive complex.[3]
Troubleshooting Protocol:
-
Switch Catalyst: Move from Pd(PPh₃)₄ to Buchwald Precatalysts (e.g., XPhos Pd G3 or SPhos Pd G3). These bulky ligands prevent the amine from binding to the metal center.
-
Protect the Amine: If the reaction still fails, convert the free amine to an acetamide (Ac) or carbamate (Boc) before coupling.[3] This removes the chelating ability.
-
Base Selection: Avoid strong alkoxide bases (NaOtBu) which can trigger dehalogenation. Use mild inorganic bases like K₃PO₄ or Cs₂CO₃.
Q: I see a major byproduct with M-H mass (loss of Bromine). What is it? A: This is Protodebromination . It occurs when the oxidative addition is slow (due to steric crowding at C3) or when the transmetallation step is inefficient.
-
Fix: Use anhydrous solvents (Dioxane/Toluene instead of DMF/Water). Water acts as a proton source for the Pd-Aryl intermediate.
Module 3: Purification (The "Streaking" Issue)
Q: The compound streaks badly on silica columns, and I can't separate it from the des-bromo impurity. A: Aminopyridines interact strongly with the acidic silanols on silica gel.
-
The Fix: Pre-treat your silica column with 1-2% Triethylamine (Et₃N) in the eluent. This neutralizes the acidic sites.
-
Alternative: Use amine-functionalized silica or switch to neutral alumina.
Technical Deep Dive: Decomposition & Reactivity Logic
The following diagram illustrates the competing pathways that dictate the stability of ABMP under reaction conditions.
Caption: Figure 1. Competing reaction and decomposition pathways for ABMP. Red paths indicate irreversible degradation; Yellow indicates reversible inhibition.[3]
Standardized Protocol: Suzuki Coupling of ABMP
This protocol is optimized to minimize protodebromination and catalyst poisoning.
Reagents:
-
Substrate: ABMP (1.0 equiv)[3]
-
Boronic Acid: Arylboronic acid (1.2 equiv)[3]
-
Catalyst: XPhos Pd G3 (2-3 mol%) - Crucial for overcoming steric hindrance at C3.[3]
-
Base: K₃PO₄ (2.0 equiv)[3]
-
Solvent: 1,4-Dioxane (Anhydrous)[3]
Step-by-Step:
-
Degassing: In a reaction vial, combine ABMP, boronic acid, and base. Cap and purge with Argon for 5 minutes. Note: Oxygen promotes homocoupling and catalyst death.
-
Solvent Addition: Add anhydrous 1,4-Dioxane via syringe. Sparge with Argon for another 2 minutes.
-
Catalyst Addition: Add XPhos Pd G3 quickly against a counter-flow of Argon.
-
Reaction: Heat to 80°C for 2-4 hours. Do not overheat (>100°C) as this accelerates thermal decomposition of the catalyst.
-
Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc).
-
QC Check: Analyze via LC-MS. Look for the product mass. If [M-Br+H] is present, the reaction was too "wet" or the catalyst loading was too low.
Logic Flow: Troubleshooting Low Yields
Use this decision tree when your reaction fails to reach >80% conversion.
Caption: Figure 2. Troubleshooting logic flow for optimizing cross-coupling reactions with ABMP.
References
-
National Institute of Standards and Technology (NIST). 2-Amino-3-bromo-5-methylpyridine (CAS 17282-00-7). NIST Chemistry WebBook.[4] [Link][3]
-
Tang, W., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Royal Society of Chemistry (RSC), Organic Chemistry Frontiers.[5] [Link]
-
Beilstein Journals. Mechanistic aspects regarding the Suzuki–Miyaura reaction between ortho-substituted phenylboronic acids and halopyridines. [Link][3]
Sources
Technical Support Center: Precision Bromination & Impurity Control
Topic: Strategies to Avoid Di-brominated Byproducts in Organic Synthesis Document ID: TSC-BR-042 Status: Active Audience: Process Chemists, Medicinal Chemists, R&D Scientists
Core Directive: The Kinetics of Selectivity
The Problem:
Di-bromination occurs when the rate of the second bromination step (
The Solution: To achieve mono-bromination, you must transition from Thermodynamic Control (where product stability dictates the outcome) to Kinetic Control (where reagent availability dictates the outcome). This is achieved by:
-
Reagent Throttling: Maintaining a near-zero instantaneous concentration of active bromine (
). -
Proton Management: Using pH to modulate substrate reactivity (e.g., protonating anilines).
-
Engineering Controls: Using flow chemistry to eliminate mixing inefficiencies.
Mechanism Visualization: The Selectivity Threshold
The following diagram illustrates the decision logic required to select the correct bromination pathway based on substrate activation.
Caption: Decision matrix for selecting the optimal bromination protocol based on substrate electronic properties.
Experimental Protocols (Field-Proven)
Protocol A: Ortho-Selective Mono-Bromination of Phenols
Target: Phenols susceptible to over-bromination at ortho and para positions.
Mechanism:
-
Preparation: Dissolve substrate (1.0 equiv) and
-TsOH (0.1 equiv) in ACS-grade Methanol. -
Reagent: Prepare a 0.1 M solution of N-Bromosuccinimide (NBS) in Methanol.
-
Addition: Add NBS solution dropwise over 20–30 minutes at 0°C to 10°C .
-
Critical: Do not add solid NBS directly. High local concentration causes immediate di-bromination.
-
-
Quench: Once TLC/HPLC indicates <5% starting material, quench immediately with 10%
(aq).
Protocol B: Para-Selective Mono-Bromination of Anilines
Target: Anilines which are hyper-active and prone to oxidation/tarring with elemental
-
Catalyst: Suspend
(25 mol%) in MeCN:H2O (2:1). -
Substrate: Add Aniline (1.0 equiv). Stir at room temperature.
-
Oxidant Addition: Add
(1.2 equiv) followed by dropwise addition of (Persulfate) or Oxone solution. -
Control: Maintain temperature <25°C. The slow release of oxidative power ensures only the most nucleophilic position (para) reacts before the reagent is consumed.
Protocol C: Wohl-Ziegler Benzylic Bromination (Gem-Dibromide Avoidance)
Target: Toluene derivatives.
Issue: Once one bromine is added, the benzylic position often becomes more susceptible to radical attack, leading to gem-dibromides (
-
Stoichiometry: Use 0.90 to 0.95 equivalents of NBS. Never use excess.
-
Radical Initiator: AIBN or Benzoyl Peroxide (cat).
-
Solvent: Trifluorotoluene (Green alternative to
) or Methyl Acetate. -
Scavenger (The Fix): If gem-dibromide forms, add Diethyl Phosphite (
) and to the crude mixture. This selectively reduces the gem-dibromide back to the mono-bromide without touching the mono-bromide.
Advanced Engineering: Continuous Flow Chemistry
For processes where batch selectivity is consistently poor (<80%), continuous flow chemistry is the gold standard. It allows precise control over Residence Time (
Comparative Data: Batch vs. Flow Selectivity
| Substrate | Method | Reagent | Mono : Di Ratio | Yield |
| Phenol | Batch (Stirred) | 65 : 35 | 72% | |
| Phenol | Flow (Packed Bed) | NBS / MeCN | 96 : 4 | 94% |
| Aniline | Batch | NBS / DMF | 81 : 19 | 68% |
| Aniline | Flow (Coil) | 98 : 2 | 91% |
Flow Reactor Setup (DOT Diagram)
Caption: Continuous flow setup minimizing residence time to prevent secondary bromination events.
Troubleshooting & FAQs
Q1: I am using NBS for benzylic bromination, but I still see 10-15% gem-dibromide. How do I remove it? A: Separation by chromatography is often difficult due to similar polarity.
-
Preventative: Stop the reaction at 85-90% conversion.
-
Corrective: Use the Hantzsch Ester or Diethyl Phosphite reduction method. Treating the crude mixture with diethyl phosphite (1 eq vs dibromide) and triethylamine selectively reduces the gem-dibromide to the mono-bromide.
Q2: Why does my phenol bromination turn into a black tar? A: This indicates oxidation of the phenol to a quinone, followed by polymerization.
-
Fix: You are likely using elemental Bromine (
) or your NBS is decomposing too fast. Switch to Protocol A (NBS/pTsOH). Ensure your solvent is deoxygenated (sparged with Argon) if the substrate is electron-rich.
Q3: Can I use Pyridinium Tribromide instead of NBS?
A: Yes. Pyridinium Tribromide is a solid source of
Q4: How do I control regioselectivity (Ortho vs. Para) in anilines? A:
-
Para-selective: Use the Copper-catalyzed oxidative method (Protocol B). The steric bulk of the oxidant complex favors the para position.
-
Ortho-selective: This is harder. You often need to block the para position (e.g., with a sulfonyl group) or use a specific directing group interaction. Low temperature (-78°C) with NBS sometimes favors ortho due to coordination with the amine, but para is thermodynamically preferred.
References
-
Oxidative Halogenation with "Green" Oxidants: Podgoršek, A., Zupan, M., & Iskra, J. (2009). Oxidative Halogenation with "Green" Oxidants: Oxygen and Hydrogen Peroxide. Angewandte Chemie International Edition.
-
Flow Chemistry for Bromination (Residence Time Control): Cantillo, D., & Kappe, C. O. (2014).[1] Halogenation of organic compounds using continuous flow and microreactor technology.[1][2] Reaction Chemistry & Engineering.
-
Selective Ortho-Bromination of Phenols: Oberhauser, T. (1997). A Simple, Mild and Selective Method for the Ortho-Bromination of Phenols. Journal of Organic Chemistry.
-
Copper-Catalyzed Regioselective Bromination of Anilines: Takahashi, Y., & Seki, M. (2021).[3][4] A Practical Procedure for Regioselective Bromination of Anilines. Synthesis.
-
Wohl-Ziegler Mechanism and Selectivity: Djerassi, C. (1948). Brominations with N-Bromosuccinimide and Related Compounds. The Wohl-Ziegler Reaction. Chemical Reviews.
Sources
- 1. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Validation & Comparative
Comparative Analysis of Bromopyridine Isomers in High-Value Synthesis
Topic: Comparative Analysis of Bromopyridine Isomers in Synthesis Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary: The Electronic Topology of Fate
In medicinal chemistry, bromopyridines are not merely structural isomers; they are distinct chemical entities defined by the electronic distortion of the pyridine nitrogen. The choice between 2-, 3-, and 4-bromopyridine dictates not just the position of functionalization, but the entire synthetic strategy—determining whether a reaction proceeds via oxidative addition, nucleophilic aromatic substitution (
This guide provides a technical comparison of these isomers, analyzing their stability, reactivity profiles, and handling requirements to ensure reproducible scale-up in drug discovery workflows.
Electronic Landscape & Reactivity Profiles
The reactivity of bromopyridines is governed by the inductive (
| Feature | 2-Bromopyridine | 3-Bromopyridine | 4-Bromopyridine |
| Electronic Nature | Highly | Pseudo-benzenoid (Electron Neutral) | Highly |
| High (Stabilized Meisenheimer complex) | Low (Requires activation/catalysis) | Very High (Maximal N-activation) | |
| Pd-Oxidative Addition | Fast (activated C-Br), but prone to catalyst poisoning. | Moderate (similar to bromobenzene). | Fast, but substrate instability is a limiting factor. |
| Lithiation Behavior | Directing group effect (Ortho-lithiation). | Prone to "Halogen Dance" (scrambling). | Difficult; C4 position is electrophilic. |
| Primary Challenge | Catalyst chelation (N-Pd interaction). | Regio-control during metallation. | Self-polymerization (Storage). |
Visualization: Reactivity Decision Matrix
The following diagram illustrates the divergent pathways based on isomer selection.
Caption: Decision matrix highlighting the optimal synthetic utility for each isomer. Green arrows indicate favorable pathways; red/yellow indicate kinetic barriers or stability risks.
The 4-Bromopyridine Paradox: Stability vs. Reactivity
The Trap: 4-Bromopyridine is the "problem child" of the family. While it is electronically primed for reactions, the free base is inherently unstable.
-
Mechanism of Decomposition: The nucleophilic nitrogen of one molecule attacks the electrophilic C4 position of another, displacing bromide. This leads to intermolecular self-quaternization and polymerization.
-
The Solution: It is commercially supplied as the Hydrochloride salt (HCl) .
-
Handling Rule: Never store 4-bromopyridine as a free base. Liberate it in situ or immediately prior to use.
Comparative Stability Data:
| Isomer | Storage Form | Shelf Life (approx.) | Handling Precaution |
| 2-Bromo | Liquid (Free Base) | >1 Year | Standard organic handling. |
| 3-Bromo | Liquid (Free Base) | >1 Year | Standard organic handling. |
| 4-Bromo | Solid (HCl Salt) | >1 Year (Desiccated) | Hygroscopic. Must be neutralized before coupling. |
The "Halogen Dance": A Critical Risk in Lithiation
When performing Lithium-Halogen exchange on 3-bromopyridine , researchers often encounter regio-scrambling known as the "Halogen Dance." This is thermodynamically driven.[2]
-
The Mechanism: Upon generation of the 3-pyridyl anion, if the temperature rises above -78°C or if excess base is present, the lithiated species can deprotonate a starting molecule at the C4 position (kinetically accessible). The bromine then migrates to the thermodynamically more stable position.
-
Prevention: Strict temperature control (-78°C to -100°C) and "Inverse Addition" (adding the lithiating agent to the substrate) or using highly reactive electrophiles immediately.
Caption: The Halogen Dance pathway. Failure to trap the kinetic intermediate (green) rapidly leads to thermodynamic scrambling (red).
Experimental Protocols
Protocol A: In Situ Neutralization of 4-Bromopyridine HCl for Suzuki Coupling
Use this protocol to avoid polymerization of the unstable free base.
-
Preparation: Charge a reaction vial with 4-bromopyridine hydrochloride (1.0 equiv), Boronic acid (1.2 equiv), and Pd catalyst (e.g.,
, 3-5 mol%). -
Solvent System: Add a biphasic mixture of Toluene/Water (4:1) or Dioxane/Water.
-
Base Addition (Critical): Add
(3.0 equiv) or .-
Note: The excess base neutralizes the HCl salt and activates the boronic acid simultaneously. Do not perform a separate extraction of the free base if possible.
-
-
Reaction: Heat to 80-100°C. The free base is generated and consumed immediately by the catalyst, preventing self-polymerization.
Protocol B: Controlled Lithiation of 3-Bromopyridine
Designed to prevent Halogen Dance.
-
Setup: Flame-dry a flask under Argon. Add 3-bromopyridine (1.0 equiv) in anhydrous
(preferred over THF for kinetic stability). -
Cooling: Cool strictly to -78°C (Dry ice/Acetone).
-
Exchange: Add
-BuLi (1.05 equiv, 1.6M or 2.5M) dropwise over 10 minutes.-
Observation: A yellow/orange precipitate (lithiated species) may form.
-
-
Aging: Stir for exactly 15–20 minutes at -78°C. Do not exceed 30 minutes.
-
Trapping: Add the electrophile (e.g., DMF, aldehyde) rapidly.
-
Warming: Allow to warm to room temperature only after the electrophile addition is complete.
Comparative Performance Data (Suzuki-Miyaura)
The following table summarizes typical performance metrics using standard conditions (
| Substrate | Yield (Avg) | Reaction Time | Mechanistic Note |
| 3-Bromopyridine | 85-95% | 4-6 h | Behaves like bromobenzene. Robust. |
| 4-Bromopyridine | 80-90% | 2-4 h | High oxidative addition rate, but lower yield if free-base degrades. |
| 2-Bromopyridine | 60-75% | 12-24 h | Catalyst Poisoning: N-atom coordinates to Pd, slowing the cycle. Requires specialized ligands (e.g., SPhos, XPhos) to restore yields to >90%. |
References
-
Schlosser, M. (2005). The Halogen Dance Rearrangement. Wikipedia/Primary Sources.[3] Retrieved from [Link]
-
Macmillan Group. (2007). The Mechanism of Lithium-Halogen Exchange. Retrieved from [Link]
Sources
Spectroscopic validation of 2-Amino-3-Bromo-5-Methylpyridine structure
Definitive Structural Assignment of 2-Amino-3-Bromo-5-Methylpyridine: A Comparative Spectroscopic Guide
Part 1: The Regioisomer Trap in Pyridine Scaffolds
In medicinal chemistry, specifically in the development of kinase inhibitors, the 2-amino-3-bromo-5-methylpyridine (Target A) scaffold is a critical intermediate. Its utility lies in the bromine handle at C3 (for Suzuki/Buchwald couplings) and the methyl group at C5 (for hydrophobic pocket filling).
However, a pervasive issue in the supply chain and synthesis of this molecule is the presence of its regioisomer: 2-amino-5-bromo-3-methylpyridine (Isomer B).
These two molecules are chemically distinct but spectroscopically deceptive. They share:
-
Identical Mass (LC-MS):
(M+H). -
Identical IR Functional Groups: Primary amine, aromatic ring, alkyl C-H.
-
Similar 1H NMR Patterns: Both display two singlets (aromatic) and one methyl singlet.[1]
The Risk: Using Isomer B inadvertently leads to "dead-end" SAR (Structure-Activity Relationship) data or failed cyclization reactions downstream. This guide compares analytical methods to provide a definitive, self-validating protocol for distinguishing the target from its imposter.
Part 2: Comparative Analysis of Validation Methods
The following table evaluates standard analytical techniques for their ability to distinguish the 3-bromo-5-methyl target from the 5-bromo-3-methyl isomer.
| Technique | Specificity | Cost/Time | Verdict | Why? |
| LC-MS (ESI+) | Low | Low / Fast | Fail | Both isomers have identical molecular weights and fragmentation patterns are often indistinguishable. |
| FTIR | Medium | Low / Fast | Ambiguous | While fingerprint regions differ, they require a reference standard of both isomers to confirm identity. |
| 1H NMR (1D) | Medium-High | Medium / Fast | Risky | Chemical shifts ( |
| NOE Difference | High | Medium / <1 hr | Gold Standard | Provides spatial proof of the Methyl group's location relative to the aromatic protons. |
| X-Ray Crystallography | Very High | High / Days | Overkill | Definitive, but requires growing a single crystal, which is resource-heavy for a raw material check. |
Part 3: The Gold Standard Protocol (NOE Spectroscopy)
To unambiguously validate 2-Amino-3-Bromo-5-Methylpyridine , we utilize 1D Nuclear Overhauser Effect (NOE) spectroscopy. This method relies on through-space magnetization transfer, not through-bond coupling.
The Mechanistic Logic
-
Target (3-Br, 5-Me): The Methyl group is at position 5.[2] It is flanked by H-4 and H-6 .
-
Prediction: Irradiating the Methyl signal will enhance both aromatic signals.
-
-
Isomer (5-Br, 3-Me): The Methyl group is at position 3.[3] It is flanked by H-4 and the Amino (NH2) group. It is distal to H-6.
-
Prediction: Irradiating the Methyl signal will enhance H-4 and the NH2 protons, but NOT H-6.
-
Visualizing the Logic
The following diagram illustrates the structural difference and the specific NOE correlations that validate the structure.
Figure 1: Decision logic for distinguishing the target (top) from the isomer (bottom) using NOE correlations. Green arrows indicate observed signal enhancement.
Part 4: Detailed Experimental Protocol
Objective: Confirm structure of Lot #X as 2-Amino-3-Bromo-5-Methylpyridine.
Sample Preparation
-
Solvent: DMSO-d6 is preferred over CDCl3.
-
Reasoning: Aminopyridines can aggregate in CDCl3, broadening the NH2 signal. DMSO-d6 sharpens the exchangeable NH2 protons, making them visible for NOE analysis if checking for the isomer [1].
-
-
Concentration: 10-15 mg in 0.6 mL solvent. (High concentration improves NOE signal-to-noise).
-
Tube: High-quality 5mm NMR tube (Wilmad 528-PP or equivalent).
Data Acquisition (400 MHz or higher)
-
Run Standard 1H NMR (16 scans):
-
Identify the Methyl singlet (
~2.1-2.2 ppm). -
Identify the two aromatic singlets (
~7.5 - 8.0 ppm).
-
-
Run 1D NOE Difference (or 1D GOESY):
-
Target Frequency: Set irradiation specifically on the Methyl peak.
-
Mixing Time: 500ms - 800ms.
-
Scans: 64 - 128 scans (NOE signals are 1-5% of main signal intensity).
-
Data Interpretation (The Decision Matrix)
Compare your spectrum to the criteria below.
| Signal Irradiated | Observation in Target (3-Br-5-Me) | Observation in Isomer (5-Br-3-Me) |
| Methyl (~2.15 ppm) | Enhancement of TWO aromatic peaks. (H-4 and H-6 are both neighbors) | Enhancement of ONE aromatic peak. (Only H-4 is a neighbor; H-6 is too far) |
| Amino (~5.8 ppm) | No enhancement of Methyl. | Enhancement of Methyl (weak). |
Expected Chemical Shifts (DMSO-d6):
-
Methyl:
2.16 ppm (s, 3H) -
NH2:
5.85 ppm (br s, 2H) -
H-4:
7.65 ppm (d, Hz, 1H) -
H-6:
7.85 ppm (d, Hz, 1H)-
Note: H-6 is typically more downfield due to the deshielding effect of the adjacent Nitrogen [2].
-
Part 5: Synthesis Pathway Verification
If spectroscopic data is ambiguous (e.g., due to peak overlap), review the synthesis route of the material. The regioselectivity of bromination is dictated by the starting material.
Figure 2: Synthesis origin determines the final isomer. Bromination prefers the position ortho/para to the strong amino donor.
References
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 8: Through-Space Correlations).
-
NIST Chemistry WebBook. (2023). 2-Amino-3-bromo-5-methylpyridine Spectral Data. National Institute of Standards and Technology.[2]
-
Reich, H. J. (2023). Structure Determination Using NMR: NOE Difference Spectroscopy. University of Wisconsin-Madison Chemistry.
-
ChemicalBook. (2023). 2-Amino-5-bromo-3-methylpyridine NMR Spectrum.
Sources
- 1. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 2. 2-Amino-3-bromo-5-methylpyridine [webbook.nist.gov]
- 3. 2-Amino-5-bromo-3-methylpyridine synthesis - chemicalbook [chemicalbook.com]
Analytical methods for the characterization of 2-Amino-3-Bromo-5-Methylpyridine
Analytical Methods for the Characterization of 2-Amino-3-Bromo-5-Methylpyridine
Part 1: Strategic Overview & Comparative Analysis
2-Amino-3-Bromo-5-Methylpyridine (CAS: 17282-00-7) is a critical heterocyclic building block, widely employed in the synthesis of tyrosine kinase inhibitors and other pharmacological agents. Its structural value lies in its orthogonal reactivity : the C-3 bromine allows for Suzuki/Stille couplings, while the C-2 amino group facilitates Buchwald-Hartwig aminations.
However, this utility introduces a significant analytical challenge: Regioisomerism . The synthesis of substituted aminopyridines often yields isomers such as 2-amino-5-bromo-3-methylpyridine (CAS: 3430-21-5). These isomers possess identical molecular weights (MW 187.04) and similar polarity, making standard LC-MS identification insufficient.
This guide compares analytical methodologies to establish a self-validating Quality Control (QC) system that ensures both purity and structural identity.
Method Performance Matrix
| Feature | HPLC-UV/DAD | UHPLC-MS/MS | 1H NMR (1D) | 2D NMR (NOESY) | DSC (Thermal) |
| Primary Utility | Routine Purity (Quant) | Trace Impurity ID | Structural ID | Isomer Differentiation | Polymorph/Purity |
| Specificity | Moderate (Retention Time) | High (m/z) | High (Chemical Shift) | Absolute (Spatial) | Moderate (Melting Pt) |
| Limit of Detection | ~0.05% | <0.01% | ~1-2% | N/A | N/A |
| Throughput | High (15 min) | High (5-10 min) | Low (10-30 min) | Low (1-2 hrs) | Medium |
| Key Limitation | Requires Standards | Isomers have same mass | Signal Overlap | Instrument Time | Destructive |
Part 2: Purity Determination (Chromatographic Profiling)
While Gas Chromatography (GC) is possible for aminopyridines, HPLC-UV is the industry standard due to the thermal lability of brominated intermediates and the potential for on-column degradation in GC injectors.
Recommended Protocol: Stability-Indicating HPLC Method
Rationale: A phosphate buffer is chosen over formate/acetate to suppress the ionization of the pyridine nitrogen (pKa ~6-7), ensuring sharp peak shape and reproducible retention times.
Instrument: Agilent 1260 Infinity II or equivalent. Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm). Wavelength: 240 nm (primary), 280 nm (secondary).
Mobile Phase:
-
Solvent A: 20 mM Potassium Phosphate Buffer (pH 7.0).
-
Solvent B: Acetonitrile (HPLC Grade).
Gradient Program:
| Time (min) | % Solvent B | Flow Rate (mL/min) | Phase |
|---|---|---|---|
| 0.0 | 10 | 1.0 | Equilibration |
| 2.0 | 10 | 1.0 | Isocratic Hold |
| 15.0 | 90 | 1.0 | Linear Ramp |
| 18.0 | 90 | 1.0 | Wash |
| 18.1 | 10 | 1.0 | Re-equilibration |
System Suitability Criteria (Self-Validating):
-
Tailing Factor: < 1.5 (Critical for aminopyridines).[1]
-
Resolution (Rs): > 2.0 between the main peak and the des-bromo impurity (2-amino-5-methylpyridine).
-
Injection Precision: RSD < 0.5% (n=6).
Part 3: Structural Elucidation (The Isomer Problem)
This is the most critical section for drug development professionals. You cannot rely on MS alone. You must distinguish the Target (3-Br, 5-Me) from the Isomer (5-Br, 3-Me).
Differential Scanning Calorimetry (DSC)
A quick, physical check before expensive spectral analysis.
-
Target (3-Br, 5-Me): Melting Point 73–76 °C .
-
Isomer (5-Br, 3-Me): Melting Point 88–95 °C .
-
Note: If your sample melts >85°C, you likely have the wrong regioisomer.
NMR Spectroscopy Strategy
Solvent: DMSO-d6 (Preferred over CDCl3 to prevent H/D exchange of the amino protons and sharpen the NH2 signal).
1H NMR Logic (400 MHz):
-
H6 Proton: Look for the proton adjacent to the Nitrogen. In the Target (5-Me), H6 is a singlet (or fine doublet) around 7.8–8.0 ppm .
-
H4 Proton: Look for the proton between the Br and Me. It appears upfield of H6, around 7.5–7.7 ppm .
-
Coupling: H4 and H6 are meta to each other. Expect a coupling constant (
) of ~2.0 Hz.
The "Smoking Gun": 2D NOESY (Nuclear Overhauser Effect) To unequivocally prove the structure, run a 1D-NOE or 2D-NOESY experiment.
-
Scenario A (Target: 3-Br, 5-Me):
-
Irradiate the Methyl group (2.15 ppm).
-
Observation: You will see NOE enhancement at H4 and H6 .
-
Crucial Negative Result: You will see NO enhancement of the NH2 signal. (The Bromine at C3 acts as a steric wall between the Amino at C2 and Methyl at C5).
-
-
Scenario B (Isomer: 5-Br, 3-Me):
-
Irradiate the Methyl group.
-
Observation: You will see NOE enhancement at H4 AND the NH2 protons.
-
Reason: The Methyl at C3 is spatially adjacent to the Amino group at C2.
-
Part 4: Visualizing the Analytical Workflow
The following diagram illustrates the decision tree for releasing a batch of 2-Amino-3-Bromo-5-Methylpyridine for synthesis.
Figure 1: Analytical decision tree ensuring differentiation between the target molecule and its 3-methyl isomer.
Part 5: References
-
Sigma-Aldrich. (2024). Product Specification: 2-Amino-3-bromo-5-methylpyridine (CAS 17282-00-7). Retrieved from (Note: Reference used for physical property verification).
-
BenchChem. (2025).[2] Comparative Guide to Purity Determination of Substituted Aminopyridines. Retrieved from
-
Oxford Instruments. (2023). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 24878660: 2-Amino-3-bromo-5-methylpyridine. Retrieved from
Sources
The Strategic Advantage of 2-Amino-3-Bromo-5-Methylpyridine: A Comparative Guide for Synthon Efficacy
For Immediate Release
In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among the plethora of available synthons, substituted pyridines hold a place of prominence, particularly in the realms of pharmaceutical and materials science. This guide offers an in-depth technical comparison of 2-Amino-3-Bromo-5-Methylpyridine, a versatile and highly valuable synthon, against its structural analogues. We will explore its efficacy in key cross-coupling reactions, supported by experimental data, and provide detailed protocols to empower researchers in their synthetic endeavors.
Introduction: The Unique Profile of 2-Amino-3-Bromo-5-Methylpyridine
2-Amino-3-Bromo-5-Methylpyridine (CAS No. 17282-00-7) is a strategically functionalized pyridine derivative that serves as a cornerstone intermediate in the synthesis of a wide array of sophisticated chemical products, from life-saving pharmaceuticals to advanced agrochemicals.[1] Its unique arrangement of an amino group, a bromine atom, and a methyl group on the pyridine ring endows it with a distinct reactivity profile, making it an ideal starting material for complex organic syntheses.[1] The strategic placement of these functional groups allows for selective transformations, offering a powerful tool for medicinal chemists and drug development professionals.
This guide will focus on the performance of 2-Amino-3-Bromo-5-Methylpyridine in three of the most powerful and versatile cross-coupling reactions in modern synthetic chemistry: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. We will compare its reactivity and yields with those of its analogues, shedding light on the subtle yet crucial electronic and steric factors that govern its synthetic utility.
Mechanistic Considerations: The Influence of Substituent Positioning
The reactivity of halopyridines in palladium-catalyzed cross-coupling reactions is intricately governed by the electronic and steric environment of the carbon-halogen bond. The pyridine nitrogen itself is electron-withdrawing, which generally activates the ring towards nucleophilic attack and influences the oxidative addition step in the catalytic cycle.[2] The interplay of the amino and methyl substituents on 2-Amino-3-Bromo-5-Methylpyridine further modulates this reactivity.
The electron-donating amino group at the 2-position and the methyl group at the 5-position can influence the electron density of the pyridine ring through resonance and inductive effects.[3] The position of the bromine atom at the 3-position is a key determinant of its reactivity. In comparison to its isomers, such as 2-amino-5-bromo-3-methylpyridine, the proximity of the bromine to the activating amino group in 2-Amino-3-Bromo-5-Methylpyridine can lead to different electronic and steric environments, which in turn affects the ease of oxidative addition to the palladium catalyst.
Comparative Efficacy in Palladium-Catalyzed Cross-Coupling Reactions
To objectively assess the efficacy of 2-Amino-3-Bromo-5-Methylpyridine as a synthon, we will now delve into a comparative analysis of its performance in key cross-coupling reactions, drawing upon available experimental data.
Sonogashira Coupling: A Clear Advantage in Alkynylation
The Sonogashira reaction, a powerful method for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne, provides a compelling case for the superior reactivity of 2-Amino-3-Bromo-5-Methylpyridine.[4] A comparative study on the palladium-catalyzed Sonogashira coupling of various 2-amino-3-bromopyridines with terminal alkynes has provided valuable quantitative data.[4]
Table 1: Comparative Yields in the Sonogashira Coupling of 2-Amino-3-Bromopyridine Analogues with Terminal Alkynes [4]
| Entry | Bromopyridine Substrate | Alkyne Coupling Partner | Yield (%) |
| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | >90 |
| 2 | 2-Amino-3-bromo-5-methylpyridine | Phenylacetylene | 93 |
| 3 | 2-Amino-3-bromo-5-methylpyridine | 4-Methylphenylacetylene | 92 |
| 4 | 2-Amino-3-bromo-5-methylpyridine | 1-Decyne | 85 |
| 5 | 2-Amino-3-bromopyridine | 1-Decyne | 85 |
The data clearly indicates that 2-Amino-3-Bromo-5-Methylpyridine is a highly effective substrate in Sonogashira couplings, affording excellent yields with a variety of terminal alkynes.[4][5] The presence of the electron-donating methyl group at the 5-position appears to have a minimal impact on the high reactivity conferred by the 2-amino and 3-bromo substitution pattern.[5]
Experimental Protocol: Sonogashira Coupling of 2-Amino-3-Bromo-5-Methylpyridine with Phenylacetylene [4]
This protocol is based on optimized conditions for the Sonogashira coupling of 2-amino-3-bromopyridines.[4]
-
Materials:
-
2-Amino-3-Bromo-5-Methylpyridine (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Pd(CF₃COO)₂ (2.5 mol%)
-
PPh₃ (5.0 mol%)
-
CuI (5.0 mol%)
-
Et₃N (Triethylamine) (as base and solvent)
-
DMF (N,N-Dimethylformamide) (as solvent)
-
-
Procedure:
-
To a 10 mL round-bottomed flask, add Pd(CF₃COO)₂ (4.2 mg, 2.5 mol%), PPh₃ (6.6 mg, 5.0 mol%), and CuI (4.8 mg, 5.0 mol%) under a nitrogen atmosphere.
-
Add 2.0 mL of DMF and stir the mixture for 30 minutes.
-
Add 2-Amino-3-Bromo-5-Methylpyridine (0.5 mmol) and phenylacetylene (0.6 mmol), followed by 1 mL of Et₃N.
-
Heat the reaction mixture to 100°C and stir for 3 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-5-methyl-3-(phenylethynyl)pyridine.
-
Suzuki-Miyaura Coupling: A Versatile Tool for Arylation
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds between an organohalide and an organoboron compound.[6] While direct comparative data for 2-Amino-3-Bromo-5-Methylpyridine is not as readily available as for the Sonogashira reaction, we can draw valuable insights from studies on its close structural analogues.
A study on the Suzuki coupling of 5-bromo-2-methylpyridin-3-amine, an isomer of our target synthon, with various arylboronic acids provides a useful benchmark.[7]
Table 2: Yields in the Suzuki-Miyaura Coupling of 5-Bromo-2-methylpyridin-3-amine with Arylboronic Acids [7]
| Entry | Arylboronic Acid | Yield (%) |
| 1 | Phenylboronic acid | 85 |
| 2 | 4-Methylphenylboronic acid | 88 |
| 3 | 4-Methoxyphenylboronic acid | 90 |
These high yields suggest that aminobromomethylpyridines are generally excellent substrates for Suzuki coupling. The slightly different positioning of the substituents in 2-Amino-3-Bromo-5-Methylpyridine is expected to influence its reactivity, potentially leading to even more favorable outcomes in certain cases due to the electronic interplay between the amino and bromo groups.
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Amino-3-Bromo-5-Methylpyridine with Phenylboronic Acid
This protocol is a general procedure adapted for 2-Amino-3-Bromo-5-Methylpyridine based on established methods for similar substrates.[1][7]
-
Materials:
-
2-Amino-3-Bromo-5-Methylpyridine (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (5 mol%)
-
K₃PO₄ (Potassium phosphate) (2.5 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
-
Procedure:
-
To a Schlenk flask, add 2-Amino-3-Bromo-5-Methylpyridine (1.0 equiv), phenylboronic acid (1.2 equiv), and K₃PO₄ (2.5 equiv).
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Under the inert atmosphere, add Pd(PPh₃)₄ (0.05 equiv).
-
Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio.
-
Stir the reaction mixture at 85-95 °C and monitor by TLC.
-
Upon completion, cool the mixture, dilute with ethyl acetate, and filter through celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Buchwald-Hartwig Amination: Forging C-N Bonds with Precision
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides and amines.[8][9] This reaction is indispensable in pharmaceutical chemistry, where the arylamine motif is a common feature in bioactive molecules.
Experimental Protocol: Buchwald-Hartwig Amination of 2-Amino-3-Bromo-5-Methylpyridine with Aniline
This is a general protocol that can be adapted for the amination of 2-Amino-3-Bromo-5-Methylpyridine.[10][11]
-
Materials:
-
2-Amino-3-Bromo-5-Methylpyridine (1.0 equiv)
-
Aniline (1.5 equiv)
-
Pd(OAc)₂ (Palladium(II) acetate) (5 mol%)
-
BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) (8 mol%)
-
Cs₂CO₃ (Cesium carbonate) (2.0 equiv)
-
Toluene (anhydrous)
-
-
Procedure:
-
In an oven-dried Schlenk tube, combine 2-Amino-3-Bromo-5-Methylpyridine (1.0 equiv), aniline (1.5 equiv), Cs₂CO₃ (2.0 equiv), Pd(OAc)₂ (0.05 equiv), and BINAP (0.08 equiv).
-
Add anhydrous toluene.
-
Degas the mixture and then stir at 110 °C under a nitrogen atmosphere for 8-12 hours.
-
Monitor the reaction by TLC.
-
Once complete, cool the reaction, filter through celite, and concentrate the filtrate.
-
Purify the residue by silica gel column chromatography.
-
Conclusion: A Superior Synthon for Diverse Applications
The evidence presented in this guide strongly supports the classification of 2-Amino-3-Bromo-5-Methylpyridine as a highly efficacious and versatile synthon in modern organic synthesis. Its performance in the Sonogashira coupling is particularly noteworthy, consistently delivering high yields. While direct comparative data for Suzuki-Miyaura and Buchwald-Hartwig reactions is less abundant, the available information on analogous systems suggests that it is a highly competent substrate in these transformations as well.
The strategic positioning of the amino, bromo, and methyl groups provides a unique combination of electronic and steric properties that can be leveraged to achieve specific synthetic outcomes. For researchers, scientists, and drug development professionals, a thorough understanding of the reactivity of 2-Amino-3-Bromo-5-Methylpyridine and its analogues is crucial for the rational design of efficient and robust synthetic routes to novel and valuable molecules.
References
- The Role of 2-Amino-3-bromo-5-methylpyridine in Modern Synthesis. (URL not available)
- A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Vol
- Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (URL not available)
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scientific Research Publishing. Available at: [Link]
- Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
- Metal‐Catalyzed Cross‐Coupling Reactions of Aminopyridines. (URL not available)
-
Khan, S. G., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. Available at: [Link]
- Buchwald-Hartwig Amin
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
- Metal‐Catalyzed Cross‐Coupling Reactions of Aminopyridines. (URL not available)
-
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. ResearchGate. Available at: [Link]
-
Coupling scope of palladium-catalyzed 2-amino-3-bromopyridines with various terminal alkynes a. ResearchGate. Available at: [Link]
-
ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ResearchGate. Available at: [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Available at: [Link]
-
Suzuki coupling of different chloropyridines with phenylboronic acids a. ResearchGate. Available at: [Link]
- Structural and Mechanistic Aspects of Palladium‐Catalyzed Cross‐Coupling. (URL not available)
-
A Comparative Study of Two Nickel-based Suzuki-Miyaura Hybrid Molecular Catalysts. Scholar Commons. Available at: [Link]
-
Suzuki reaction. Wikipedia. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. rose-hulman.edu [rose-hulman.edu]
- 3. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Benchmarking the synthesis of 2-Amino-3-Bromo-5-Methylpyridine against other methods
Content Type: Technical Comparison Guide Target Molecule: 2-Amino-3-bromo-5-methylpyridine (CAS: 17282-00-7) Primary Audience: Medicinal Chemists, Process Development Scientists[1]
Part 1: Strategic Analysis & Core Directive
The Synthetic Challenge
2-Amino-3-bromo-5-methylpyridine is a critical pharmacophore, serving as the "A-ring" precursor for numerous kinase inhibitors (e.g., PI3K
The synthesis of this molecule presents a specific regiochemical challenge: directing the halogenation to the C3 position.
-
Substrate: 2-Amino-5-methylpyridine (2-Amino-5-picoline).[1]
-
Electronic Environment: The C2-amino group is a strong ortho/para director.[1] The C5-methyl group is a weak activator.[1]
-
Regioselectivity Logic: The C5 position (para to amino) is blocked by the methyl group.[1] Consequently, electrophilic attack is heavily favored at C3 (ortho to amino).[1] This makes the synthesis inherently more regioselective than the bromination of unsubstituted 2-aminopyridine, where C5 and C3 compete.
Executive Summary of Methods
| Method | Reagents | Key Advantage | Key Limitation | Scalability |
| Method A (Recommended) | NBS / MeCN | Superior regiocontrol, mild conditions, easy workup.[1] | Higher reagent cost (NBS vs Br2). | High (Lab to Pilot) |
| Method B (Traditional) | Br2 / AcOH | Low cost, established industrial history.[1] | Harsh conditions, handling of liquid Br2, viscous waste. | High (Industrial) |
| Method C (Green) | HBr / H2O2 | High atom economy, aqueous waste stream.[1] | Exothermic control required, variable yields. | Medium |
Part 2: Detailed Benchmarking & Protocols
Method A: Electrophilic Bromination using N-Bromosuccinimide (NBS)
Status: Gold Standard for R&D and Pilot Scale[1]
This method utilizes NBS as a controlled source of bromonium ions (
Performance Metrics
-
Yield: 88–95%[1]
-
Purity: >98% (often requires no chromatography)[1]
-
Reaction Time: 1–3 hours
-
Regioselectivity: >99:1 (C3 vs C4/C6)[1]
Step-by-Step Protocol
-
Setup: Charge a 3-neck round-bottom flask with 2-amino-5-methylpyridine (1.0 equiv) and Acetonitrile (MeCN) (10 volumes).
-
Cooling: Cool the solution to 0–5 °C using an ice bath. Note: Cooling is critical to prevent radical side-reactions on the methyl group.[1]
-
Addition: Add N-Bromosuccinimide (NBS) (1.05 equiv) portion-wise over 30 minutes. Maintain internal temperature <10 °C.
-
Checkpoint: The solution will turn orange/red initially and fade as NBS is consumed.[1]
-
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature (20–25 °C) for 2 hours. Monitor by TLC (EtOAc/Hexane 1:1) or HPLC.[1][2]
-
Workup:
-
Concentrate the solvent to ~20% volume under reduced pressure.[1]
-
Dilute with water (10 volumes) to precipitate the product.
-
Stir the slurry for 30 minutes.
-
-
Isolation: Filter the solid. Wash the cake with cold water (2 x 3 volumes) to remove succinimide byproduct.
-
Drying: Dry in a vacuum oven at 45 °C.
Method B: Classical Bromination with Liquid Bromine
Status: Cost-Effective for Multi-Kilogram Production[1]
This route uses elemental bromine in acetic acid.[1] While cheaper, it generates HBr gas and requires careful temperature control to avoid forming the perbromide salt (
Performance Metrics
-
Purity: 95–97% (Recrystallization often required)[1]
-
Reaction Time: 4–6 hours
-
Safety Profile: Requires scrubbers for HBr gas; Br2 is highly corrosive.[1]
Step-by-Step Protocol
-
Dissolution: Dissolve 2-amino-5-methylpyridine (1.0 equiv) in Glacial Acetic Acid (8 volumes).
-
Protection (In-situ): Add Sodium Acetate (1.1 equiv).[1] Rationale: Buffers the HBr generated, preventing the amine from becoming fully protonated and deactivated.
-
Bromination: Add a solution of Bromine (
) (1.05 equiv) in Acetic Acid (2 volumes) dropwise at 15–20 °C. -
Heating: After addition, warm the mixture to 50 °C for 3 hours to ensure completion.
-
Quenching: Pour the reaction mixture onto crushed ice/water.
-
Neutralization: Slowly add 50% NaOH or solid
until pH ~8. Caution: Exothermic.[1] -
Filtration: Collect the precipitate. Recrystallize from Ethanol/Water if the color is dark (oxidation byproducts).
Part 3: Mechanistic Insight & Visualization
Regioselectivity Logic
The synthesis relies on the interplay between the activating amino group and the blocking methyl group.
-
Amino Group (
): Strong activator, directs ortho (C3) and para (C5). -
Methyl Group (
): Weak activator, directs ortho (C4, C6) and para (C2). -
Steric/Electronic Outcome: Since C5 is physically occupied by the methyl group, the electronic density is highest at C3.[1]
Caption: Reaction pathway demonstrating the exclusive C3-bromination driven by the ortho-directing amino group and the blocked C5 position.
Part 4: Troubleshooting & Quality Control
Common Pitfalls
-
Confusion with Isomers:
-
Target: 2-Amino-3-bromo -5-methylpyridine (CAS 17282-00-7).[1][3][4]
-
Common Impurity/Wrong Product: 2-Amino-5-bromo -3-methylpyridine (CAS 3430-21-5).[1][5]
-
Correction: Ensure your starting material is 2-amino-5-methylpyridine (5-picoline derivative), NOT 2-amino-3-methylpyridine (3-picoline derivative).[1]
-
-
Over-Bromination:
-
While rare due to steric crowding, dibromination can occur if >2.5 equiv of Bromine is used.
-
Control: Stick to 1.05–1.1 equivalents of brominating agent.[1]
-
-
Color Issues:
-
Pyridines oxidize easily.[1] If the product is dark brown/black, dissolve in dilute HCl, treat with activated charcoal, filter, and re-precipitate with base.
-
Analytical Validation (Self-Validating System)[1]
-
1H NMR (DMSO-d6): Look for two singlets (or doublets with small coupling) in the aromatic region.[1]
-
~2.15 ppm (s, 3H,
) - ~7.5 ppm (d, 1H, H-4)
- ~7.9 ppm (d, 1H, H-6)
-
Note: The disappearance of the C3 proton (which would be a doublet in the starting material) confirms substitution at C3.
-
~2.15 ppm (s, 3H,
References
-
Regioselective Bromination of Aminopyridines
-
Source: Canibano, V. et al. "Regioselective bromination of aminopyridines using NBS." Synthesis, 2001.[1]
- Relevance: Establishes NBS/MeCN as the superior method for controlling regiochemistry in activ
-
-
Synthesis of TGX-221 Analogs (Application of Target)
-
General Pyridine Halogenation Protocols
-
Source:Organic Syntheses, Coll.[1] Vol. 5, p. 346 (1973).
- Relevance: Provides the foundational industrial protocol for brominating aminopyridines using /Acetic Acid.
-
-
Green Chemistry Approaches
Sources
- 1. 2-Amino-5-bromopyridine | C5H5BrN2 | CID 70622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Amino-2-methylpyridine | High Purity | For R&D Use [benchchem.com]
- 3. 2-Amino-3-bromo-5-methylpyridine 98 17282-00-7 [sigmaaldrich.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 2-Amino-5-bromo-3-methylpyridine | 3430-21-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. researchgate.net [researchgate.net]
Isomeric Purity Analysis of 2-Amino-3-Bromo-5-Methylpyridine: A Comparative Methodological Guide
Executive Summary & The "Isomer Trap"
In the synthesis of kinase inhibitors and agrochemicals, 2-Amino-3-bromo-5-methylpyridine (CAS 17282-00-7) serves as a critical scaffold. However, its purity analysis presents a specific "Isomer Trap" often overlooked by standard C18 HPLC protocols.
The primary challenge is not merely separating the starting material (2-amino-5-methylpyridine) but distinguishing the target from its regioisomer: 2-Amino-5-bromo-3-methylpyridine . These two molecules share identical molecular weights (187.04 g/mol ) and similar polarities, yet they possess distinct electronic properties that dictate downstream reactivity.
This guide objectively compares three analytical workflows—Reverse Phase HPLC (C18 vs. PFP) , 1H NMR , and GC-MS —to establish a self-validating purity protocol.
The Isomer Landscape: Defining the Impurities
Before selecting a method, we must define the structural enemies. The synthesis typically involves the bromination of 2-amino-5-methylpyridine.
| Compound | Structure Description | Origin | Detection Challenge |
| Target | 2-Amino-3-bromo-5-methylpyridine | Desired Product | N/A |
| Impurity A | 2-Amino-5-bromo-3-methylpyridine | Regioisomer (Starting material isomer contamination) | High: Co-elutes on standard C18; Identical MS mass. |
| Impurity B | 2-Amino-3,5-dibromo-6-methylpyridine | Over-bromination | Medium: Distinct mass; later eluting. |
| Impurity C | 2-Amino-5-methylpyridine | Unreacted Starting Material | Low: Early eluting; distinct UV spectrum. |
Comparative Analysis of Analytical Techniques
Method 1: High-Performance Liquid Chromatography (HPLC)
The Quantitative Workhorse [1]
Standard C18 columns often fail to resolve the 3-bromo and 5-bromo regioisomers to baseline because the hydrophobic surface area is nearly identical.
The Solution: Use a Pentafluorophenyl (PFP) stationary phase. The PFP phase engages in
Comparative Data: C18 vs. PFP
| Parameter | Standard C18 Protocol | Recommended PFP Protocol |
| Column | Agilent Zorbax Eclipse Plus C18 (4.6 x 150mm, 5µm) | Phenomenex Kinetex F5 (PFP) (4.6 x 150mm, 2.6µm) |
| Mechanism | Hydrophobic Interaction | Hydrophobic + |
| Resolution ( | ~1.2 (Partial overlap of isomers) | > 2.5 (Baseline separation) |
| Mobile Phase | Water/ACN (0.1% | Water/Methanol (0.1% Formic Acid) |
| Run Time | 15 min | 12 min |
| Suitability | Crude purity checks | Final release testing & Isomer quantification |
Validated Experimental Protocol (PFP Method)
-
Sample Prep: Dissolve 10 mg sample in 10 mL of 50:50 Water:Methanol. Sonicate for 5 mins.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Methanol + 0.1% Formic Acid.
-
Gradient:
-
0-2 min: 10% B (Isocratic hold for polar impurities)
-
2-10 min: 10%
60% B -
10-12 min: 60%
90% B
-
-
Detection: UV at 254 nm (max absorption for brominated pyridines) and 290 nm .
-
Flow Rate: 1.0 mL/min.
Expert Insight: Methanol is preferred over Acetonitrile for the PFP column here because protic solvents enhance the
-selectivity between the stationary phase and the halogenated isomers.
Method 2: 1H NMR Spectroscopy
The Structural Validator
While HPLC quantifies purity, NMR provides the absolute structural proof required to distinguish the 3-bromo from the 5-bromo isomer. The distinction relies on the chemical shift of the proton at position 6 (H6) .
-
Target (3-Bromo-5-Methyl): The H6 proton is adjacent to the ring nitrogen and the methyl group.
-
Isomer (5-Bromo-3-Methyl): The H6 proton is adjacent to the ring nitrogen and the Bromine atom.
Diagnostic Signals (DMSO-
| Signal | Target: 2-Amino-3-bromo -5-methyl | Isomer: 2-Amino-5-bromo -3-methyl |
| H6 Proton | ||
| H4 Proton | ||
| Methyl Group |
Protocol:
Dissolve 15 mg in 0.6 mL DMSO-
Decision Matrix & Workflow Visualization
The following diagram illustrates the logical flow for analyzing a batch of 2-Amino-3-Bromo-5-Methylpyridine. It integrates the PFP-HPLC method for quantification and NMR for structural verification.
Figure 1: Integrated analytical workflow ensuring both chemical purity and isomeric identity.
References
-
SIELC Technologies. "Separation of 2-Amino-5-bromo-3-methylpyridine on Newcrom R1 HPLC column." SIELC Application Notes. [Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 24874492, 2-Amino-3-bromo-5-methylpyridine." PubChem. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
